Verapamil
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTNSNPWRIOYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041152 | |
| Record name | (+/-)-Verapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 245 °C at 0.01 mm Hg, 243-246 °C at 1.00E-02 mm Hg | |
| Record name | Verapamil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility (mg/mL): water 83, ethanol (200 proof) 26, propylene glycol 93, ethanol (190 proof) >100, methanol >100, 2-propanol 4.6, ethyl acetate 1.0, DMF >100, methylene chloride >100, hexane 0.001; Freely soluble in chloroform, practically insoluble in ether /Verapamil hydrochloride/, Practically insoluble in water, Sparingly soluble in hexane; soluble in benzene, ether; freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform, 4.47 mg/L | |
| Record name | Verapamil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Viscous, pale yellow oil | |
CAS No. |
52-53-9 | |
| Record name | Verapamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Verapamil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verapamil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00661 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+/-)-Verapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Verapamil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERAPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ0O37KU29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Verapamil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Verapamil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Verapamil on L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verapamil (B1683045), a phenylalkylamine derivative, is a cornerstone of cardiovascular therapy, primarily exerting its effects through the modulation of L-type calcium channels (LTCCs). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's interaction with LTCCs. It delves into the state-dependent nature of the binding, the kinetics of channel blockade, and the downstream physiological consequences. Detailed experimental protocols for investigating these interactions are provided, alongside quantitative data and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanism of Action: State-Dependent Blockade
This compound is classified as a Class IV antiarrhythmic agent and functions as a non-dihydropyridine calcium channel blocker.[1] Its primary molecular target is the α1 subunit of the L-type calcium channel (Cav1.2), which is predominantly expressed in cardiac and smooth muscle cells.[2][3] The interaction is characterized by a sophisticated mechanism known as state-dependent binding, where this compound exhibits a higher affinity for the channel in its open and, most notably, its inactivated states compared to the resting state.[4][5][6]
This state-dependent affinity is crucial to its therapeutic efficacy and tissue selectivity.[5] Cardiac and vascular smooth muscle cells, which undergo frequent depolarization, present more channels in the open and inactivated states, making them more susceptible to this compound blockade.[5][7] this compound is believed to access its binding site from the intracellular side of the membrane, physically occluding the pore and thereby inhibiting the influx of Ca2+ ions.[8] This reduction in intracellular calcium has profound effects on cellular function.
Molecular Binding Site
This compound binds to a specific receptor site within the central cavity of the L-type calcium channel pore, on the intracellular side of the selectivity filter.[8] This binding site is distinct from that of dihydropyridines (e.g., nifedipine) and benzothiazepines (e.g., diltiazem), though allosteric interactions between these sites have been observed.[9][10] The binding of this compound is thought to involve amino acid residues in the S6 transmembrane segments of domains III and IV of the α1 subunit.[8]
Effects on Channel Gating and Kinetics
This compound's interaction with the L-type calcium channel significantly alters its gating kinetics. A key effect is the pronounced slowing of the recovery from inactivation.[4][11] By stabilizing the inactivated state, this compound reduces the number of channels available to open upon subsequent depolarizations.[11] This leads to a use-dependent or frequency-dependent block, where the degree of inhibition increases with higher frequencies of stimulation, a property particularly relevant for its antiarrhythmic effects in tachycardias.[4][12][13] While this compound primarily affects the inactivated state, it does not significantly alter the time course of current inactivation during a single depolarization.[4]
Quantitative Data
The interaction of this compound with L-type calcium channels has been quantified through various experimental approaches. The following tables summarize key quantitative data from the literature.
Table 1: Inhibitory Potency (IC50) of this compound on L-type Calcium Channels
| Cell Type/Preparation | Channel Subtype | Experimental Condition | IC50 | Reference(s) |
| Frog Heart Membranes | L-type | Radioligand Binding ([3H]this compound) | 4.25 nM (KD) | [14] |
| Rat Ventricular Myocytes | L-type | Whole-cell patch clamp | 9.1 µM (Use-dependent, TP2) | [15] |
| Rat Ventricular Myocytes | L-type | Whole-cell patch clamp | 35.3 µM (Tonic, TP1) | [15] |
| HEK293 cells | hERG K+ channels | Whole-cell patch clamp | 143.0 nM | [13] |
| Rabbit Coronary Artery Smooth Muscle | Kv channels | Whole-cell patch clamp | 0.82 µM (Kd) | [16] |
Note: IC50 and Kd values can vary significantly depending on the experimental conditions, including temperature, ionic composition, and stimulation frequency.
Table 2: Kinetics of this compound Block on Cardiac L-type Calcium Channels
| Parameter | This compound Concentration | Value (mean ± SEM) | Experimental Condition | Reference(s) |
| Development of Block (τon) | 0.3 µM | 1060 ± 138 ms | Twin pulse protocol, depolarization to 0 mV | [4] |
| 1 µM | 310 ± 24 ms | Twin pulse protocol, depolarization to 0 mV | [4] | |
| 10 µM | 125 ± 7 ms | Twin pulse protocol, depolarization to 0 mV | [4] | |
| Recovery from Block (τoff) | 0.3 µM | 5.05 ± 0.44 s | Twin pulse protocol, repolarization to -80 mV | [4] |
| 1 µM | 6.7 ± 0.69 s | Twin pulse protocol, repolarization to -80 mV | [4] | |
| 10 µM | 6.02 ± 0.9 s | Twin pulse protocol, repolarization to -80 mV | [4] | |
| Recovery from Inactivation (Control) | - | 11 ± 0.7 ms | Twin pulse protocol, repolarization to -80 mV | [4] |
Signaling Pathways and Physiological Consequences
The blockade of L-type calcium channels by this compound initiates a cascade of intracellular events that culminate in its therapeutic effects.
Cardiovascular Effects
In cardiac myocytes , the inhibition of Ca2+ influx leads to:
-
Negative Inotropy (Reduced Contractility): Reduced intracellular Ca2+ availability decreases the activation of the contractile machinery.[9]
-
Negative Chronotropy (Reduced Heart Rate): By slowing the depolarization of pacemaker cells in the sinoatrial (SA) node, this compound decreases the heart rate.
-
Negative Dromotropy (Reduced AV Conduction): this compound slows conduction through the atrioventricular (AV) node, which is crucial for its use in supraventricular tachycardias.[1][17]
In vascular smooth muscle cells , the blockade of Ca2+ influx results in:
-
Vasodilation: Reduced intracellular Ca2+ leads to relaxation of the smooth muscle, causing dilation of arteries and arterioles and a subsequent reduction in blood pressure.[3]
The following diagram illustrates the signaling pathway leading to muscle contraction and its inhibition by this compound.
Caption: Signaling pathway of muscle contraction and its inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with L-type calcium channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents across the entire cell membrane, providing insights into the effects of this compound on channel kinetics and voltage dependence.
4.1.1. Cardiomyocyte Isolation
-
Animal Euthanasia and Heart Excision: Euthanize a rodent (e.g., rat or mouse) according to approved institutional protocols.[18] Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus.[19]
-
Enzymatic Digestion: Perfuse the heart with a Ca2+-free solution to wash out the blood, followed by perfusion with a solution containing collagenase and protease to digest the extracellular matrix.[17][19]
-
Cell Dissociation and Collection: Mince the digested heart tissue and gently triturate to release individual cardiomyocytes.[17]
-
Calcium Reintroduction: Gradually reintroduce Ca2+ to the cell suspension to prevent calcium paradox.[19]
-
Cell Plating: Plate the isolated, rod-shaped cardiomyocytes on laminin-coated coverslips for electrophysiological recording.
4.1.2. Electrophysiological Recording
-
Solution Preparation:
-
External Solution (mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH).
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Seal Formation and Whole-Cell Configuration: Approach a cardiomyocyte with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).[20] Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.[21]
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
To study use-dependence, apply a train of depolarizing pulses (e.g., to 0 mV for 200 ms) at various frequencies (e.g., 0.1 Hz, 1 Hz, 2 Hz) before and after application of this compound.
-
To study recovery from inactivation, use a two-pulse protocol where a conditioning pulse is followed by a test pulse at varying inter-pulse intervals.
-
-
Data Acquisition and Analysis: Record the resulting currents using a patch-clamp amplifier and appropriate software. Analyze the peak current amplitude, time course of inactivation, and recovery kinetics.
The following diagram outlines the workflow for a whole-cell patch-clamp experiment.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay
This technique is used to determine the affinity (Kd) and density (Bmax) of this compound binding sites on L-type calcium channels.
4.2.1. Membrane Preparation
-
Tissue Homogenization: Homogenize cardiac tissue or cultured cells expressing L-type calcium channels in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[1][22]
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[22]
-
High-Speed Centrifugation: Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.[1]
-
Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step to wash the membranes.[22]
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a storage buffer containing a cryoprotectant (e.g., sucrose) and store at -80°C.[22] Determine the protein concentration using a standard assay (e.g., BCA assay).
4.2.2. Binding Assay
-
Assay Setup: In a multi-well plate, set up reactions in triplicate for total binding, non-specific binding, and competition binding.
-
Incubation:
-
Total Binding: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]this compound or a dihydropyridine (B1217469) like [3H]PN200-110) at various concentrations.
-
Non-specific Binding: In a parallel set of tubes, add a high concentration of an unlabeled competitor (e.g., unlabeled this compound) to saturate the specific binding sites.
-
Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
-
Equilibration: Incubate the reactions at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[22]
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[22]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax for saturation experiments, or IC50 and Ki for competition experiments.
The following diagram illustrates the workflow for a radioligand binding assay.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
This compound's mechanism of action on L-type calcium channels is a nuanced process characterized by state-dependent binding, preferential interaction with the inactivated channel state, and a consequent use-dependent blockade. This intricate mechanism underlies its therapeutic efficacy in a range of cardiovascular disorders. A thorough understanding of these molecular interactions, facilitated by techniques such as patch-clamp electrophysiology and radioligand binding assays, is paramount for the rational design and development of novel and more selective calcium channel modulators. This guide provides a foundational framework for researchers and drug development professionals to explore this important class of therapeutic agents further.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Molecular determinants of frequency dependence and Ca2+ potentiation of this compound block in the pore region of Cav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural dependence of the allosteric interaction of semi-rigid this compound analogues with dihydropyridine-binding in kitten heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and state-dependent effects of this compound on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential-dependent allosteric modulation of 1,4-dihydropyridine binding by d-(cis)-diltiazem and (+/-)-verapamil in living cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patch-sequencing - Wikipedia [en.wikipedia.org]
- 11. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. ahajournals.org [ahajournals.org]
- 14. High-affinity binding sites for [3H]this compound in cardiac membranes [edoc.unibas.ch]
- 15. researchgate.net [researchgate.net]
- 16. Calcium channel inhibitor, this compound, inhibits the voltage-dependent K+ channels in rabbit coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. A simple and effective method to consistently isolate mouse cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 21. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
The Stereospecific Landscape of Verapamil: A Technical Guide to its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil (B1683045), a phenylalkylamine derivative, is a widely prescribed calcium channel blocker used in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Administered as a racemic mixture, this compound consists of two enantiomers, (S)-Verapamil and (R)-Verapamil, which, despite their identical chemical formula, exhibit distinct pharmacological and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the stereoselective properties of this compound enantiomers, offering a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.
Pharmacodynamics: A Tale of Two Enantiomers
The differential pharmacological effects of (S)- and (R)-Verapamil are most pronounced in their interactions with their primary target, the L-type calcium channels, as well as other ion channels and transporters.
L-type Calcium Channel Blockade
The therapeutic efficacy of this compound is primarily attributed to its ability to block L-type calcium channels, leading to vasodilation and a reduction in cardiac contractility and heart rate.[2] This action is highly stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.
(S)-Verapamil is approximately 20 times more potent than (R)-Verapamil in its negative dromotropic effect, which is the slowing of atrioventricular (AV) nodal conduction. This pronounced difference is a key factor in the antiarrhythmic efficacy of the racemic mixture.
Off-Target Effects: hERG Channel Inhibition
The human ether-à-go-go-related gene (hERG) potassium channel is a critical component of cardiac repolarization, and its inhibition can lead to potentially fatal arrhythmias. Both this compound enantiomers have been shown to block hERG channels. Interestingly, studies suggest a lack of significant stereoselectivity at this off-target channel, with both enantiomers exhibiting similar potencies.
Interaction with P-glycoprotein (P-gp)
This compound and its enantiomers are also known inhibitors of the efflux transporter P-glycoprotein (P-gp), which plays a crucial role in multidrug resistance in cancer and influences the pharmacokinetics of many drugs. While both enantiomers inhibit P-gp, some studies suggest a degree of stereoselectivity in this interaction.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data comparing the pharmacological profiles of (S)-Verapamil and (R)-Verapamil.
| Target | Parameter | (S)-Verapamil | (R)-Verapamil | Reference |
| L-type Calcium Channel | Negative Dromotropic Potency Ratio | ~20 | 1 | [1] |
| hERG Potassium Channel | IC50 | 180.4 nM | 204 nM | [3] |
| P-glycoprotein (P-gp) | IC50 (for [11C]this compound) | Not explicitly distinguished | 44 nM (racemic) | [4] |
Pharmacokinetics: Stereoselective Metabolism
The pharmacokinetic profiles of the this compound enantiomers are markedly different, primarily due to stereoselective first-pass metabolism in the liver.
(S)-Verapamil is metabolized more rapidly by cytochrome P450 enzymes, particularly CYP3A4, than (R)-Verapamil.[5][6][7] This results in a higher plasma concentration of the less active (R)-enantiomer after oral administration of the racemate. The differential metabolism and the resulting in vivo enantiomeric ratio are critical considerations in understanding the overall pharmacological effect of racemic this compound.
Cytochrome P450 Metabolism
The following table summarizes the kinetic parameters for the metabolism of this compound enantiomers by CYP3A4.
| Enantiomer | Metabolite | K_m (μM) | V_max (pmol/min/mg) | Reference |
| (S)-Verapamil | Northis compound (B1221204) | 167 ± 23 | 3,418 ± 234 | [7] |
| (R)-Verapamil | Northis compound | 168 ± 35 | 2,502 ± 275 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of this compound enantiomers.
Chiral Separation of this compound Enantiomers by HPLC
Objective: To separate and quantify (S)-Verapamil and (R)-Verapamil in biological samples.
Methodology:
-
Sample Preparation: Plasma samples containing this compound are subjected to solid-phase extraction (SPE) using a C18 cartridge to isolate the drug and its metabolites from endogenous interferences.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase is used. Common chiral columns include those based on α1-acid glycoprotein (B1211001) (AGP) or cellulose (B213188) derivatives (e.g., Chiralcel OD-R, Chiralpak AD).[8]
-
Mobile Phase: The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers. A typical mobile phase for a reversed-phase chiral column consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection: A fluorescence detector is commonly employed for sensitive quantification, with excitation and emission wavelengths typically set around 275 nm and 310 nm, respectively.[8]
-
Quantification: The concentration of each enantiomer is determined by comparing its peak area to a standard curve generated with known concentrations of the pure enantiomers.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
Objective: To measure the inhibitory effects of this compound enantiomers on ion channel currents (e.g., L-type calcium channels or hERG channels).
Methodology:
-
Cell Preparation: A stable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with the gene for the α1c subunit of the L-type calcium channel or hERG) is cultured on glass coverslips.
-
Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope. A glass micropipette with a tip resistance of 2-5 MΩ, filled with an appropriate internal solution, is brought into contact with a single cell.
-
Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell recording configuration.
-
Voltage-Clamp Protocol: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Specific voltage protocols are applied to elicit ionic currents through the channel of interest. For L-type calcium channels, a depolarizing step to 0 mV is typically used. For hERG channels, a depolarizing pulse followed by a repolarizing step is used to measure the tail current.[3][9][10]
-
Drug Application: The this compound enantiomers are applied to the cell via a perfusion system at various concentrations.
-
Data Analysis: The peak current amplitude in the presence of the drug is compared to the control current to determine the percentage of inhibition. The concentration-response data are then fitted to the Hill equation to calculate the IC50 value.[3]
Visualizations
Signaling Pathway of L-type Calcium Channel Blockade
Caption: this compound enantiomers block L-type calcium channels, reducing calcium influx.
Experimental Workflow for Chiral Separation
Caption: Workflow for the separation and quantification of this compound enantiomers.
Metabolic Pathway of this compound Enantiomers
Caption: Stereoselective metabolism of this compound enantiomers by CYP3A4.
Conclusion
The pharmacological and pharmacokinetic profiles of this compound are clear examples of the profound impact of stereochemistry on drug action. The (S)-enantiomer is the primary driver of the desired negative dromotropic effects, making it crucial for the antiarrhythmic properties of the racemic mixture. Conversely, the more rapid clearance of (S)-Verapamil leads to a predominance of the less active (R)-enantiomer in plasma following oral administration. A thorough understanding of these stereoselective differences is paramount for the rational design of future clinical studies, the development of new drug formulations, and the optimization of therapeutic strategies involving this compound. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of stereopharmacology and its clinical implications.
References
- 1. This compound | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. biorxiv.org [biorxiv.org]
- 4. Comparative vulnerability of PET radioligands to partial inhibition of P-glycoprotein at the blood-brain barrier: A criterion of choice? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 isoforms involved in metabolism of the enantiomers of this compound and northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 isoforms involved in metabolism of the enantiomers of this compound and northis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral capillary electrophoretic analysis of this compound metabolism by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral separation of this compound and some of its metabolites by HPLC and CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and state-dependent effects of this compound on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
Verapamil Targets in Cardiovascular Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil (B1683045), a phenylalkylamine derivative, is a cornerstone in cardiovascular therapy, primarily classified as a Class IV antiarrhythmic agent and a calcium channel blocker. Its therapeutic efficacy in managing conditions such as hypertension, angina pectoris, and supraventricular tachyarrhythmias stems from its primary mechanism of action: the blockade of L-type voltage-gated calcium channels (Ca_v1.2). This action modulates calcium ion influx in cardiac and vascular smooth muscle cells, leading to a cascade of physiological effects.[1][2] Beyond its principal target, this compound exhibits a complex pharmacological profile, interacting with a range of other ion channels and cellular pathways. This technical guide provides a comprehensive overview of this compound's molecular targets in cardiovascular research, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further investigation and drug development.
Core Molecular Target: L-type Calcium Channels
This compound's primary therapeutic effects are mediated through its interaction with the α1 subunit of L-type calcium channels, predominantly the Ca_v1.2 isoform, which is highly expressed in cardiac and vascular smooth muscle.[1] It exhibits a state-dependent binding preference, showing higher affinity for open and inactivated channel conformations, which contributes to its use- and frequency-dependent effects.[3] This characteristic is particularly relevant in tachyarrhythmias where increased heart rates lead to a greater proportion of channels in the inactivated state, enhancing this compound's blocking efficacy.[4]
Quantitative Data: this compound's Potency and Binding Affinity
The following tables summarize the quantitative data on this compound's interaction with its primary and off-target channels.
| Target | Species/Tissue | Assay Type | Parameter | Value | Reference(s) |
| L-type Calcium Channel | Frog Heart Membranes | Radioligand Binding ([³H]this compound) | K_d | 4.25 nM | |
| L-type Calcium Channel | Cardiac Sarcolemma | Radioligand Binding | K_d | ~50 nM | |
| Ca_v1.2 | Rat Ventricular Myocytes | Whole-cell Patch Clamp | IC_50 | 3 µM (for I_Ca) | [5] |
| Ca_v1.2 | HEK Cells | Whole-cell Patch Clamp | IC_50 | 3-8 µM | [6] |
| Ca_v3.1 (T-type) | HEK Cells | Whole-cell Patch Clamp | IC_50 | 21 µM (HP -130 mV) | [6] |
| Ca_v3.1 (T-type) | HEK Cells | Whole-cell Patch Clamp | IC_50 | 5 µM (HP -70 mV) | [6] |
K_d: Dissociation Constant; IC_50: Half-maximal Inhibitory Concentration; HP: Holding Potential
Off-Target Effects of this compound
This compound's pharmacological actions extend beyond L-type calcium channels, influencing other ion channels and transporters, which may contribute to both its therapeutic profile and side effects.
Potassium Channels
This compound is known to block several types of voltage-gated potassium channels.[7] This can influence cardiac action potential duration and neuronal excitability.
| Target | Species/Cell Line | Parameter | Value | Reference(s) |
| hERG (I_Kr) | HEK Cells | IC_50 | 143.0 nM | [8] |
| Kv1.1 | Xenopus Oocytes | IC_50 | 14.0 µM | [9] |
| Kv1.5 (I_Kur) | Xenopus Oocytes | IC_50 | 5.1 µM | [9] |
| I_Ks | Xenopus Oocytes | IC_50 | 161.0 µM | [9] |
| K_ATP (Kir6.2/SUR2A) | COS-7 Cells | IC_50 | 8.9 µM | [10] |
P-glycoprotein (P-gp)
This compound is a well-characterized inhibitor of the P-glycoprotein (P-gp) efflux pump, a member of the ATP-binding cassette (ABC) transporter family. This inhibition can have significant implications for drug-drug interactions.
| Target | Cell Line | Parameter | Value | Reference(s) |
| P-glycoprotein | K562/ADR | IC_50 | ~15 µM |
Signaling Pathways Modulated by this compound
This compound's influence on intracellular calcium concentration triggers a series of downstream signaling events.
Calcium-Calmodulin-MLCK Pathway in Smooth Muscle
In vascular smooth muscle, the reduction in intracellular calcium concentration by this compound directly impacts the calcium-calmodulin signaling pathway, leading to vasodilation.[11]
JAK2/STAT3 Signaling Pathway in Cardiomyocytes
Recent research has unveiled a novel cardioprotective mechanism of this compound involving the activation of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway is implicated in reducing apoptosis following myocardial ischemia/reperfusion injury.[12][13]
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol outlines the determination of this compound's binding affinity to L-type calcium channels in cardiac membranes using a radiolabeled ligand.
1. Membrane Preparation:
-
Excise hearts from the animal model and place them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Mince the tissue and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.
2. Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of membrane suspension (typically 20-50 µg of protein).
-
50 µL of [³H]this compound at various concentrations (for saturation binding) or a fixed concentration (for competition binding).
-
For competition assays, add 50 µL of unlabeled this compound or other competing ligands at various concentrations.
-
For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM).
-
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the concentration of [³H]this compound and fit the data to a one-site binding model to determine the K_d and B_max.
-
For competition binding, plot the percentage of specific binding against the concentration of the competing ligand and fit the data to a one-site competition model to determine the IC_50, from which the K_i can be calculated using the Cheng-Prusoff equation.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound hydrochloride: pharmacological properties and role in cardiovascular therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and state-dependent effects of this compound on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound on myocardial performance in coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of block and identification of the this compound binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. This compound use in patients with cardiovascular disease: an overview of randomized trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound attenuates myocardial ischemia/reperfusion injury by inhibiting apoptosis via activating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Verapamil's Role in Modulating Multidrug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, significantly diminishing the efficacy of a wide array of anticancer agents. A key mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which function as drug efflux pumps. Verapamil (B1683045), a first-generation calcium channel blocker, has been extensively investigated for its ability to modulate MDR. This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and signaling pathways associated with this compound's role as an MDR modulator. It is designed to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Core Mechanism of Action: Inhibition of P-glycoprotein
This compound's primary role in reversing MDR is attributed to its direct interaction with P-glycoprotein (ABCB1), a 170-kDa transmembrane protein that actively extrudes cytotoxic drugs from cancer cells in an ATP-dependent manner.[1]
1.1. Competitive Inhibition: this compound acts as a competitive inhibitor of P-gp.[1] It directly binds to the transporter, likely at sites that overlap with those for chemotherapeutic agents.[1] This competition reduces the efflux of co-administered anticancer drugs, leading to their increased intracellular accumulation and restored cytotoxicity. Studies have shown that the accumulation of [3H]this compound in multidrug-resistant K562/ADM cells was only 30% of that in the drug-sensitive parental K562 cells, and this accumulation increased when the cells were treated with other P-gp substrates, indicating that this compound itself is a substrate for P-gp.[1]
1.2. ATPase Activity Modulation: P-gp-mediated drug efflux is fueled by ATP hydrolysis. This compound has been shown to stimulate the basal ATPase activity of P-gp, suggesting an interaction with the enzyme's catalytic cycle.[2][3] The kinetics of this compound-induced P-gp-mediated ATP hydrolysis are biphasic, implying the existence of at least two this compound-binding sites on the transporter with different affinities.[2] At low concentrations, this compound stimulates ATP hydrolysis, while at higher concentrations, it can be inhibitory.
Quantitative Analysis of this compound-Mediated MDR Reversal
The efficacy of this compound in reversing MDR has been quantified in numerous in vitro studies. The following tables summarize key data on the fold-reversal of resistance and the impact on IC50 values of various chemotherapeutic agents.
Table 1: this compound's Effect on Chemosensitivity in P-gp-Overexpressing Cell Lines
| Cell Line | Anticancer Drug | This compound Concentration | Fold Reversal of Resistance (approx.) | Reference |
| CEM/VCR 1000 (Human Leukemia) | Epirubicin | 3 µg/mL | 10 | [4] |
| CEM/VCR 1000 (Human Leukemia) | Epirubicin | 10 µg/mL | 19 | [4] |
| CHO-Adr (Chinese Hamster Ovary) | Adriamycin | 10 µM | 15 | [5] |
| SGC-7901 (Human Gastric Cancer) | Doxorubicin (ADM) | Not specified | 6.77 | [6] |
| HCT15 (Human Colon Carcinoma) | Paclitaxel | 1.0 µg/mL | >15 (for derivative KR-30035) | [7] |
Table 2: Effect of this compound on IC50 Values of Chemotherapeutic Drugs
| Cell Line | Anticancer Drug | IC50 (without this compound) | IC50 (with this compound) | This compound Concentration | Reference |
| HCT15 (P-gp expressing) | Paclitaxel | Not specified | 0.07 nM (with KR-30035) | 1.0 µg/mL | [7] |
| CHO-K1 (Parental) | Adriamycin | Not specified | 5-fold decrease | 10 µM | [5] |
Signaling Pathways Modulated by this compound in MDR Cells
Beyond direct P-gp inhibition, this compound influences cellular signaling pathways that contribute to the MDR phenotype and cell survival.
3.1. Inhibition of Src Kinase: this compound has been shown to suppress the activation of Src kinase.[8] This inhibition leads to the downregulation of MDR1 (the gene encoding P-gp) and survivin, an inhibitor of apoptosis. Concurrently, Src inhibition by this compound increases the expression of the pro-apoptotic protein Bim.[8] This suggests a dual mechanism of reducing drug efflux and promoting apoptosis.
3.2. Modulation of Apoptosis via MRP1 and Glutathione (B108866): this compound and its derivatives can induce apoptosis in cells overexpressing Multidrug Resistance-Associated Protein 1 (MRP1).[9][10] This effect is mediated by the stimulation of MRP1-dependent glutathione (GSH) extrusion.[9][10] The rapid depletion of intracellular GSH triggers the apoptotic cascade.[9][10] Interestingly, the enantiomers of this compound exhibit differential effects; (S)-verapamil induces apoptosis by promoting GSH efflux, while (R)-verapamil acts as an inhibitor of MRP1-mediated transport, sensitizing cells to chemotherapeutics.[11][12]
Below is a diagram illustrating the signaling pathway of this compound's action on MDR cells.
Caption: Signaling pathways affected by this compound in multidrug-resistant cells.
Detailed Experimental Protocols
Reproducible and standardized methodologies are crucial for evaluating MDR modulators. The following are detailed protocols for key in vitro assays.
4.1. P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.[13]
-
Materials:
-
P-gp-overexpressing cell line (e.g., K562/ADM, MCF7/ADR) and parental cell line.
-
Cell culture medium, Fetal Bovine Serum (FBS), Trypsin-EDTA.
-
96-well black, clear-bottom microplate.
-
This compound (positive control).
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).
-
Phosphate (B84403) Buffered Saline (PBS).
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Procedure:
-
Cell Seeding: Seed P-gp-overexpressing and parental cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.[13]
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in serum-free medium.
-
Treatment: Remove the culture medium and add the compound dilutions to the respective wells. Include wells with medium only (negative control) and this compound (positive control).
-
Substrate Addition: Add Rhodamine 123 to all wells to a final concentration of 10 µM.[13]
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.[13]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.[13]
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a plate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of fluorescence increase relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Below is a workflow diagram for the P-gp inhibition assay.
Caption: Experimental workflow for the P-glycoprotein inhibition assay.
4.2. P-glycoprotein ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound.
-
Materials:
-
P-gp-containing membranes (commercially available or prepared from overexpressing cells).
-
Assay buffer (e.g., Tris-MES buffer).
-
This compound (positive control).
-
Sodium orthovanadate (P-gp ATPase inhibitor).
-
ATP.
-
Reagent for detecting inorganic phosphate (Pi) (e.g., based on malachite green).
-
96-well microplate.
-
Plate reader for absorbance measurement.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, incubate P-gp membranes with the assay buffer and different concentrations of the test compound or this compound. Include a control with sodium orthovanadate to measure non-P-gp dependent ATPase activity.
-
Initiate Reaction: Start the reaction by adding ATP to all wells.
-
Incubation: Incubate at 37°C for a defined period (e.g., 20-40 minutes).[14][15]
-
Stop Reaction & Color Development: Stop the reaction and add the phosphate detection reagent.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the amount of Pi released by subtracting the absorbance of the vanadate-containing wells.
-
Plot the rate of ATP hydrolysis against the compound concentration to determine the stimulatory or inhibitory effect.
-
Below is a workflow diagram for the P-gp ATPase activity assay.
Caption: Experimental workflow for the P-glycoprotein ATPase activity assay.
Conclusion and Future Perspectives
This compound has been a foundational tool in understanding the mechanisms of P-glycoprotein-mediated multidrug resistance. Its ability to competitively inhibit drug efflux and modulate P-gp's ATPase activity has been well-documented. Furthermore, its influence on cellular signaling pathways, including Src kinase and apoptosis, highlights the multifaceted nature of its chemosensitizing effects. While the clinical application of this compound as an MDR modulator has been hampered by the high concentrations required for efficacy, which lead to cardiovascular toxicity, it remains an invaluable research tool.[16] The insights gained from studying this compound have paved the way for the development of second and third-generation MDR modulators with improved potency and reduced side effects. Future research should continue to explore the intricate signaling networks affected by P-gp inhibitors and focus on developing targeted therapies that can overcome multidrug resistance with high specificity and minimal toxicity. The logical relationship of this compound's action on P-gp is summarized in the diagram below.
Caption: Logical relationship of this compound's action on P-glycoprotein.
References
- 1. Reversal mechanism of multidrug resistance by this compound: direct binding of this compound to P-glycoprotein on specific sites and transport of this compound outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Cooperativity between this compound and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does this compound help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of multidrug resistance by this compound and modulation by alpha 1-acid glycoprotein in wild-type and multidrug-resistant Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. Reversal of multidrug resistance by novel this compound analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. By inhibiting Src, this compound and dasatinib overcome multidrug resistance via increased expression of Bim and decreased expressions of MDR1 and survivin in human multidrug-resistant myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and its derivative trigger apoptosis through glutathione extrusion by multidrug resistance protein MRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. (R)- and (S)-verapamil differentially modulate the multidrug-resistant protein MRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 4.7. P-gp ATPase Activity Assay [bio-protocol.org]
- 16. Reversal of multidrug resistance by this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Off-Target Profile of Verapamil: A Technical Guide for Researchers
Introduction
Verapamil (B1683045), a phenylalkylamine derivative, is a widely prescribed calcium channel blocker for the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. Its therapeutic efficacy is primarily attributed to the blockade of L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells. However, a growing body of evidence reveals that this compound's pharmacological activity extends beyond its intended target, exhibiting a range of off-target effects that can have significant clinical and research implications. This in-depth technical guide provides a comprehensive overview of this compound's off-target interactions, offering researchers, scientists, and drug development professionals a detailed resource to inform their investigations.
This guide summarizes key quantitative data on this compound's off-target binding affinities and functional effects, presents detailed experimental protocols for assessing these interactions, and provides visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Analysis of this compound's Off-Target Interactions
The following tables summarize the quantitative data on this compound's interactions with various off-target proteins, including ion channels, transporters, and receptors. These values, primarily half-maximal inhibitory concentrations (IC50), equilibrium dissociation constants (Kd), and inhibition constants (Ki), provide a comparative measure of this compound's potency at these unintended sites.
| Target | Ligand/Substrate | Assay Type | Species | Tissue/Cell Line | IC50 | Ki | Kd | Reference(s) |
| P-glycoprotein (P-gp/MDR1) | Digoxin | Transport Inhibition | Human | Caco-2 cells | 1.1 µM | [1] | ||
| This compound | ATPase Activity | Human | Recombinant P-gp | 1.9 ± 0.5 µM (Km) / 454 ± 109 µM (Ki) | [2] | |||
| hERG (Kv11.1) Potassium Channel | Whole-cell patch clamp | Human | HEK293 cells | 143.0 nM | [3] | |||
| Ryanodine (B192298) Receptor (RyR) | [3H]Ryanodine | Radioligand Binding | Rabbit | Skeletal muscle triads | ~8 µM | [4][5] | ||
| α1-Adrenergic Receptor | [3H]Prazosin | Radioligand Binding | Rat | Ventricular membranes | 0.6 - 6 µM | [6] | ||
| α2-Adrenergic Receptor | [3H]Yohimbine | Radioligand Binding | Human | Platelets | 0.6 - 6 µM | [6] | ||
| β2-Adrenergic Receptor | [125I]Iodocyanopindolol | Radioligand Binding | Human | Lymphocytes | 32 ± 4 µM | [7] | ||
| Voltage-gated K+ Channels (Kv) | Whole-cell patch clamp | Rabbit | Coronary arterial smooth muscle cells | 0.82 µM | [8] | |||
| N-type Calcium Channels | Neurotransmitter Release | Rat | Striatum | >30 µM | [9] | |||
| P/Q-type Calcium Channels | Neurotransmitter Release | Rat | Striatum | ≤30 µM | [9] | |||
| Cytochrome P450 3A4 (CYP3A4) | Northis compound (B1221204) | Metabolism | Human | cDNA-expressed | 10.3 µM (KI) | [7] | ||
| Cytochrome P450 3A5 (CYP3A5) | Northis compound | Metabolism | Human | cDNA-expressed | 4.53 µM (KI) | [7] |
Key Off-Target Signaling Pathways and Mechanisms
This compound's off-target effects are mediated through its interaction with a variety of cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Cooperativity between this compound and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of this compound block of a neuronal delayed rectifier K channel: active form of the blocker and location of its binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct binding of this compound to the ryanodine receptor channel of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The interaction of this compound and northis compound with beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium channel inhibitor, this compound, inhibits the voltage-dependent K+ channels in rabbit coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 isoforms involved in metabolism of the enantiomers of this compound and northis compound - PMC [pmc.ncbi.nlm.nih.gov]
Verapamil as a Probe for Calcium Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil, a phenylalkylamine, is a first-generation calcium channel blocker renowned for its therapeutic applications in managing cardiovascular conditions such as hypertension, angina, and supraventricular tachyarrhythmias.[1] Beyond its clinical use, this compound serves as a powerful pharmacological tool in research to investigate the intricate roles of calcium signaling pathways. Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels (Cav1.x), thereby reducing the influx of calcium ions into cells.[1][2] This action has profound effects on cellular processes reliant on calcium as a second messenger, including muscle contraction, neurotransmitter release, and gene expression.[2] This guide provides a comprehensive technical overview of this compound's use as a research probe, detailing its mechanism of action, quantitative data on its activity, experimental protocols for its application, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action
This compound's primary mode of action is the blockade of L-type voltage-dependent calcium channels. It exhibits state-dependent binding, preferentially interacting with the open or inactivated states of the channel from the intracellular side.[2][3] This results in a use-dependent and frequency-dependent block, meaning its inhibitory effect is more pronounced in frequently firing cells, such as cardiac myocytes.[4]
In addition to L-type calcium channels, this compound also blocks T-type calcium channels (Cav3.x) with micromolar affinity, albeit with less pronounced state-dependence compared to its action on L-type channels.[3] this compound has also been shown to inhibit other ion channels, including various potassium channels like hERG, and the drug efflux pump P-glycoprotein (P-gp), which is a crucial consideration in experimental design.[5][6][7]
Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound for various ion channels and transporters, providing a quantitative basis for its use as a selective probe.
| Target | Channel Subtype | IC50 Value | Cell Type/System | Experimental Conditions |
| L-type Calcium Channel | Cav1.2 | 0.16 µM - 47 µM | Various | Dependent on temperature and voltage protocol.[8] |
| Cav1.2 | 35.3 µM (first pulse) | CHO cells | Two-test pulse protocol.[9] | |
| Cav1.2 | 9.1 µM (second pulse) | CHO cells | Two-test pulse protocol, demonstrating use-dependence.[9] | |
| Cav1.2 | 1.89 µM | CHO cells | Preconditioning protocol at -40 mV.[9] | |
| Cav1.2 | 0.9 µM (step current) | HEK293 cells | Near physiological temperature.[8] | |
| Cav1.2 | 0.4 µM (ramp current) | HEK293 cells | Near physiological temperature.[8] | |
| T-type Calcium Channel | Cav3.1 | ~20 µM | HEK293 cells | |
| Cav3.1 | 21.4 µM | HEK293 cells | Use- and voltage-dependent block.[10] | |
| Potassium Channels | hERG (IKr) | 143.0 nM | HEK293 cells | Ambient temperature (23°C).[5] |
| hERG (IKr) | 180.4 nM | HEK293 cells | Physiological temperature (37°C).[11] | |
| hERG (IKr) | 210.5 nM | HEK293 cells | Physiological temperature (37°C), revised protocol.[11] | |
| hERG (IKr) | 0.94 µM | CHO cells | ||
| Kv1.4 (Ito) | 260.71 ± 18.50 µmol/L | Xenopus oocytes | ||
| Voltage-dependent K+ (Kv) | Kd = 0.82 µM | Rabbit coronary smooth muscle cells | ||
| Other Transporters | P-glycoprotein (P-gp) | EC50 = 7.2 µM (in vivo) | Rat blood-brain barrier | Using Cyclosporine A as the inhibitor.[12] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Preparation of this compound Stock Solutions
For most in vitro experiments, this compound hydrochloride can be dissolved in sterile water, dimethyl sulfoxide (B87167) (DMSO), or absolute ethanol.[9][13]
-
10 mM Stock in Water: Reconstitute 5 mg of this compound hydrochloride powder in 1.02 ml of sterile water.[14]
-
10 mM Stock in DMSO: Resuspend 1 mg of this compound hydrochloride in 204 µL of DMSO.[9]
-
Storage: Store lyophilized powder at room temperature, desiccated. Once in solution, store at -20°C and use within 3 months to prevent loss of potency. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[14]
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of this compound on ion channel currents in single cells.
1. Cell Preparation:
-
Isolate or culture the cells of interest (e.g., cardiomyocytes, neurons, or HEK293 cells expressing the channel of interest) on glass coverslips.
2. Solutions:
-
External (Bath) Solution: Composition will vary depending on the ion channel being studied. A typical solution for recording calcium currents might contain (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with CsOH.
-
Internal (Pipette) Solution: For calcium currents, a typical solution might contain (in mM): 120 Cs-aspartate, 20 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES, pH adjusted to 7.2 with CsOH.
3. Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -80 mV).
-
Apply voltage protocols (e.g., depolarizing steps) to elicit ion channel currents and record the baseline activity.
-
Perfuse the bath with the external solution containing the desired concentration of this compound.
-
Record the currents again in the presence of this compound to determine its effect. To study use-dependency, apply repetitive depolarizing pulses.
4. Troubleshooting:
-
Noisy Recordings: Ensure proper grounding of all equipment and use a Faraday cage. Check the Ag/AgCl wire in the pipette holder.
-
Current Rundown: L-type calcium currents can decrease over time. Include ATP and GTP in the internal solution to mitigate this. Monitor current stability in a control recording before drug application.
Calcium Imaging with Fluorescent Indicators
Calcium imaging allows for the visualization of changes in intracellular calcium concentration in response to stimuli and the effect of this compound on these changes.
A. Using Fura-2 AM (Ratiometric Indicator)
1. Reagent Preparation:
-
Prepare a 1 mg/mL Fura-2 AM stock solution by adding 50 µl of DMSO to a 50 µg vial. Store in the dark at -20°C.[8]
2. Cell Loading:
-
Plate cells on glass-bottom dishes or coverslips.
-
Prepare a loading buffer (e.g., HEPES-buffered saline) containing 1 µg/ml Fura-2 AM.
-
Incubate cells with the Fura-2 AM loading solution for 30 minutes at room temperature in the dark.[8]
-
Wash the cells with the recording buffer for 30 minutes at room temperature to allow for the de-esterification of the dye.[8]
3. Imaging:
-
Mount the coverslip in an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and collect the emission at ~510 nm.
-
Record a baseline fluorescence ratio.
-
Apply a stimulus to induce a calcium response.
-
Pre-incubate cells with this compound for a desired period and then apply the stimulus to observe the effect of this compound on the calcium transient.
B. Using Fluo-4 AM (Single-Wavelength Indicator)
1. Reagent Preparation:
-
Prepare a Fluo-4 AM stock solution in DMSO.
2. Cell Loading:
-
Prepare a Fluo-4 AM loading solution in a physiological buffer. The final concentration is typically 1-5 µM.
-
Incubate cells with the loading solution at 37°C for 15-30 minutes, followed by 15-30 minutes at room temperature.[15]
-
Wash the cells with the physiological buffer.[15]
3. Imaging:
-
Excite the cells at ~490 nm and collect the emission at ~525 nm.[16]
-
Record baseline fluorescence.
-
Apply a stimulus and record the change in fluorescence intensity.
-
To test the effect of this compound, pre-incubate the cells with the drug before applying the stimulus.
P-glycoprotein (P-gp) Inhibition Assay
This assay determines the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate from cells.
1. Cell Culture:
-
Use a P-gp overexpressing cell line (e.g., MCF-7/ADR) and its corresponding parental cell line.
-
Seed the cells in a 96-well plate.
2. Assay Procedure:
-
Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C.
-
Add a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) to each well.
-
Incubate for an additional 30-90 minutes at 37°C, protected from light.
-
Wash the cells with ice-cold buffer to stop the efflux.
-
Measure the intracellular fluorescence using a fluorescence plate reader or microscope. Increased fluorescence in the presence of this compound indicates P-gp inhibition.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of this compound as a probe.
Caption: Mechanism of this compound action on L-type calcium channels.
Caption: this compound's effect on a generic calcium signaling pathway.
References
- 1. Subgraphs & clusters — graphviz 0.22.dev0 documentation [graphviz.readthedocs.io]
- 2. Clusters | Plainion.GraphViz [plainionist.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 5. Node, Edge and Graph Attributes [emden.github.io]
- 6. color | Graphviz [graphviz.org]
- 7. benchchem.com [benchchem.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. stemcell.com [stemcell.com]
- 10. Node Attributes | Graphviz [graphviz.org]
- 11. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. about-Graphviz/attributes/color/colors.dot at master · ReneNyffenegger/about-Graphviz · GitHub [github.com]
- 13. Clusters | Graphviz [graphviz.org]
- 14. This compound P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Verapamil in Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Verapamil (B1683045) in patch-clamp electrophysiology studies. This compound is a phenylalkylamine calcium channel blocker that is widely used to investigate the function and pharmacology of L-type calcium channels. It also exhibits inhibitory effects on other ion channels, such as voltage-gated potassium (Kv) and human Ether-à-go-go-Related Gene (hERG) channels. This document outlines the mechanism of action, provides quantitative data on its effects, and details experimental protocols for its application.
Mechanism of Action
This compound primarily functions by blocking L-type voltage-gated calcium channels (CaV1.x).[1] This inhibition reduces the influx of calcium ions into cells, leading to a variety of physiological effects, including reduced cardiac contractility and vasodilation.[1] this compound's blocking action is state-dependent, showing a higher affinity for open and inactivated channels.[2][3] This results in a use-dependent or frequency-dependent block, where the inhibition becomes more pronounced with repeated channel activation.[4][5]
Beyond its primary target, this compound has been shown to inhibit certain voltage-gated potassium channels (Kv) and the hERG potassium channel, which is crucial for cardiac repolarization.[4][6][7] The block of Kv channels by this compound is also state- and use-dependent.[4][8] Its effect on hERG channels is an important consideration in cardiac safety pharmacology.
Data Presentation
The following tables summarize the quantitative data for this compound's effects on various ion channels as determined by patch-clamp studies.
Table 1: Inhibitory Potency of this compound on L-type Calcium Channels
| Cell Type/Expression System | Channel Subtype | IC50 | Voltage Protocol Conditions | Reference |
| HEK293 | CaV1.2 | 5 µM | Not specified | [9] |
| Not specified | CaV1.2 | 35.3 µM | Two-pulse protocol (first pulse) | [10] |
| Not specified | CaV1.2 | 9.1 µM | Two-pulse protocol (second pulse) | [10] |
| Not specified | CaV1.2 | 1.89 µM | Preconditioning protocol | [10] |
Table 2: Inhibitory Potency and Kinetics of this compound on hERG Potassium Channels
| Cell Type | Temperature | IC50 | Hill Coefficient | Time Constant of Inhibition (at 0 mV) | Reference |
| HEK293 | 37°C | 180.4 nM | 1.4 | Not specified | [6] |
| HEK293 | 37°C | 204 nM | 0.9 | Not specified | [6] |
| HEK293 | 37°C | 210.5 nM | 1.2 | Not specified | [11] |
| HEK293 | 37°C | 225 nM | 1 | 0.64 s | [12] |
| HEK293 | 37°C | 214 nM | Not specified | Not specified | [13] |
| Rabbit Ventricular Myocytes (IKr) | 37°C | 268 nM | Not specified | Not specified | [13] |
Table 3: Inhibitory Potency and Kinetics of this compound on Voltage-Gated Potassium (Kv) Channels
| Cell Type | Channel Type | Apparent Kd / IC50 | Association Rate Constant (k_on) | Dissociation Rate Constant (k_off) | Reference |
| Rabbit Coronary Arterial Smooth Muscle Cells | Kv | 0.82 µM (Kd) | 2.20 µM⁻¹s⁻¹ | 1.79 s⁻¹ | [4] |
| Xenopus Oocytes | fKv1.4ΔN | 260.71 µmol/L | Not specified | Not specified | [7][14] |
| Chick Dorsal Root Ganglion Neurons | Delayed Rectifier K+ Current | Not specified | Voltage-dependent (for charged analog D890) | Voltage-dependent | [3][8] |
| Ltk- cells | mKv1.3 | Not specified | State-dependent | Voltage-dependent | [2] |
Experimental Protocols
This section provides a detailed protocol for a whole-cell patch-clamp experiment to study the effect of this compound on L-type calcium channels in a heterologous expression system (e.g., HEK293 cells stably expressing CaV1.2).
Materials
-
This compound Hydrochloride: (e.g., from Tocris, R&D Systems, or Selleck Chemicals)
-
Cell Culture: HEK293 cells stably expressing the L-type calcium channel subunit of interest (e.g., CaV1.2).
-
Patch-clamp setup: Amplifier, micromanipulator, perfusion system, data acquisition software.
-
Borosilicate glass capillaries: For pulling patch pipettes.
-
Reagents for solutions: NaCl, KCl, CaCl₂, MgCl₂, HEPES, EGTA, ATP-Mg, GTP-Na, CsCl, TEA-Cl.
-
Solvents: DMSO or water for stock solution.
Solution Preparation
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound hydrochloride (e.g., 10 mM or 20 mM) in sterile DMSO or water.[1][15][16]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[1][15] The solution in DMSO is generally stable for at least one year at -80°C or 6 months at -20°C.[17]
Extracellular (Bath) Solution for L-type Ca²⁺ Channel Recording (in mM):
-
111 NaCl
-
5 BaCl₂ (or CaCl₂)
-
5 CsCl
-
2 MgCl₂
-
10 Glucose
-
10 HEPES
-
20 Tetraethylammonium (TEA) Cl
-
0.001 Tetrodotoxin (TTX) to block voltage-gated sodium channels.
-
Adjust pH to 7.35 with NaOH.[18]
-
Adjust osmolarity to ~330 mOsm with sucrose.
Intracellular (Pipette) Solution for L-type Ca²⁺ Channel Recording (in mM):
-
145 Methane sulfonic acid
-
10 HEPES
-
3 MgCl₂
-
11 EGTA
-
1 CaCl₂
-
5 MgATP
-
13 TEA Cl
-
Adjust pH to 7.3 with CsOH.
-
Adjust osmolarity to ~310 mOsm.
Experimental Procedure
-
Cell Preparation: Plate the HEK293 cells expressing the channel of interest onto glass coverslips 24-48 hours before the experiment.
-
Pipette Pulling: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage.
-
Perfuse the chamber with the extracellular solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Recording of Baseline Currents:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage-clamp protocol to elicit L-type calcium currents. A typical protocol would be a depolarizing step to 0 mV or +10 mV for 200-300 ms.[5]
-
To study use-dependence, a two-pulse protocol can be used, for example, two depolarizing pulses separated by a short interval.[10]
-
Record stable baseline currents for several minutes.
-
-
Application of this compound:
-
Prepare the desired final concentrations of this compound by diluting the stock solution into the extracellular solution.
-
Apply the this compound-containing solution to the cell via the perfusion system.
-
Allow sufficient time for the drug to equilibrate and the effect to stabilize (typically a few minutes).
-
-
Recording of this compound Effect:
-
Apply the same voltage-clamp protocol used for baseline recordings.
-
Record the currents in the presence of different concentrations of this compound to determine the dose-response relationship.
-
-
Washout:
-
Perfuse the cell with the control extracellular solution to wash out the drug and observe any reversal of the effect.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the dose-response data with the Hill equation to determine the IC50 value.
-
Analyze the kinetics of the block (e.g., onset and offset rates) if required.
-
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound blocks L-type calcium channels, reducing calcium influx and subsequent muscle contraction.
Experimental Workflow for this compound Patch-Clamp Study
Caption: A typical workflow for a whole-cell patch-clamp experiment studying the effects of this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. Block of the lymphocyte K(+) channel mKv1.3 by the phenylalkylamine this compound: kinetic aspects of block and disruption of accumulation of block by a single point mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of this compound block of a neuronal delayed rectifier K channel: active form of the blocker and location of its binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium channel inhibitor, this compound, inhibits the voltage-dependent K+ channels in rabbit coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and state-dependent effects of this compound on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Effects of L-type Calcium Channel Antagonists this compound and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of this compound block of a neuronal delayed rectifier K channel: active form of the blocker and location of its binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Inhibition of hERG K channels by this compound at physiological temperature: Implications for the CiPA initiative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and this compound on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of L-type Calcium Channel Antagonists this compound and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound hydrochloride | Calcium Channel | P450 | P-gp | TargetMol [targetmol.com]
- 16. This compound hydrochloride | Cav1.x Channel Blockers: R&D Systems [rndsystems.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. CALCINEURIN ENHANCES L-TYPE Ca2+ CHANNEL ACTIVITY IN HIPPOCAMPAL NEURONS: INCREASED EFFECT WITH AGE IN CULTURE - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of Verapamil for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil (B1683045) is a widely utilized L-type calcium channel blocker in both clinical practice and preclinical research. Its application in animal studies is crucial for investigating cardiovascular conditions, drug-drug interactions, and its potential in other therapeutic areas. This compound's inhibitory effects on P-glycoprotein (P-gp) also make it a valuable tool for studying drug transport and overcoming multidrug resistance. These application notes provide detailed protocols and quantitative data to guide the in vivo administration of this compound in various animal models.
Data Presentation
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Vehicle | Study Focus | Reference |
| Rat (Sprague-Dawley) | Intravenous (IV) | 1 mg/kg | Not Specified | Pharmacokinetics | [1] |
| Rat (Sprague-Dawley) | Intravenous (IV) | 10 mg/kg | Not Specified | Pharmacokinetics | [2] |
| Rat (Sprague-Dawley) | Oral (PO) | 10 mg/kg | Not Specified | Pharmacokinetics | [2] |
| Rat (Zucker) | Intravenous (IV) | 2 mg/kg | Not Specified | Pharmacokinetics | [3] |
| Rat | Intraperitoneal (IP) | 1, 2.5, 5, or 10 mg/kg | Saline | Memory Consolidation | |
| Rat (Sprague-Dawley) | Oral (PO) | 10 mg/kg/day for 7 days | 0.5% methylcellulose (B11928114) in normal saline | P-gp Inhibition | |
| Mouse | Intraperitoneal (IP) | 5 mg/kg | 0.9% NaCl (Saline) | Sepsis-induced Cardiac Dysfunction | [4] |
Table 2: this compound Dosage and Administration in Non-Rodent Models
| Animal Model | Route of Administration | Dosage Range | Vehicle | Study Focus | Reference |
| Dog | Intravenous (IV) | 0.05 - 0.15 mg/kg (titrated) | Not Specified | Supraventricular Tachycardia | [5] |
| Dog | Intravenous (IV) | 0.01, 0.02, 0.03 mg/kg/min | 0.9% NaCl (Saline) | Electrocardiography | [6] |
| Dog | Intravenous (IV) | 0.5 mg/kg | Not Specified | Pharmacokinetics | [7] |
| Dog | Oral (PO) | 5 mg/kg every 8h for 3 days | Not Specified | Pharmacokinetics | [7] |
| Cat | Intravenous (IV) | 0.1, 0.2, and 0.4 mg/kg | Not Specified | Neuromuscular Blocking Action | [8] |
Table 3: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Route | T 1/2 (h) | CL (ml/min/kg) | Vd (l/kg) | Reference |
| Rat (Sprague-Dawley) | IV | 1.59 ± 0.46 | 40.4 ± 9.73 | 5.08 ± 0.54 | [1] |
| Rat (Zucker, lean) | IV | 1.39 ± 0.35 | - | - | [3] |
| Rat (Zucker, obese) | IV | 2.68 ± 0.87 | - | - | [3] |
| Rat (Sprague-Dawley) | Oral (sustained release) | 4.191 | - | - | [9] |
| Dog | IV ((-)-(S)-verapamil) | - | ~2x that of (+)-(R) | ~2x that of (+)-(R) | [7] |
| Dog | IV ((+)-(R)-verapamil) | - | - | - | [7] |
(Note: T 1/2 = Half-life, CL = Clearance, Vd = Volume of distribution. Values are presented as mean ± SD where available.)
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound in Rats
Materials:
-
This compound Hydrochloride injectable solution (e.g., 2.5 mg/mL)[10]
-
Sterile 0.9% saline solution[11]
-
Appropriate syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Heating pad or lamp (to dilate tail veins)
Procedure:
-
Preparation of Dosing Solution:
-
This compound hydrochloride is soluble in water.[11] For a target dose of 1 mg/kg in a 250g rat, the required dose is 0.25 mg.
-
If using a 2.5 mg/mL stock solution, this corresponds to 0.1 mL.
-
The solution can be administered directly or diluted with sterile saline to a suitable injection volume (typically 0.1-0.5 mL for a rat). Ensure the final solution pH is between 4.1 and 6.0.[11]
-
-
Animal Preparation:
-
Weigh the animal to accurately calculate the dose.
-
Place the rat in a suitable restrainer to expose the tail.
-
Warm the tail using a heating pad or lamp to cause vasodilation of the lateral tail veins, making injection easier.
-
-
Administration:
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the this compound solution over at least a two-minute period.[11]
-
Observe the animal for any immediate adverse reactions.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, including changes in breathing or behavior.
-
For cardiovascular studies, continuous ECG and blood pressure monitoring is recommended.[11]
-
Protocol 2: Oral Gavage Administration of this compound in Rats
Materials:
-
This compound Hydrochloride powder
-
Vehicle (e.g., 0.5% methylcellulose in normal saline)[12]
-
Gavage needle (appropriate size for the animal)
-
Syringe
-
Weighing scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound for the desired dose (e.g., 10 mg/kg).
-
Prepare the vehicle solution (0.5% methylcellulose in normal saline).
-
Suspend the this compound powder in the vehicle to the desired concentration. Ensure the suspension is homogenous before each administration. For example, a 2 mg/mL concentration was used in one study.[12]
-
-
Animal Preparation:
-
Weigh the animal to determine the exact volume to be administered.
-
Gently restrain the animal to prevent movement.
-
-
Administration:
-
Measure the distance from the animal's mouth to the xiphoid process to ensure proper length of gavage needle insertion.
-
Gently insert the gavage needle into the esophagus.
-
Slowly administer the this compound suspension.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of discomfort or regurgitation.
-
Ensure access to food and water.
-
Signaling Pathways and Mechanisms of Action
Calcium Channel Blockade
This compound's primary mechanism of action is the blockade of L-type voltage-dependent calcium channels.[3] This inhibition reduces the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to a decrease in myocardial contractility, heart rate, and vasodilation.[3]
Caption: this compound blocks L-type calcium channels, reducing calcium influx.
P-glycoprotein (P-gp) Inhibition
This compound is a well-known inhibitor of the P-glycoprotein (P-gp) efflux pump. By inhibiting P-gp, this compound can increase the intracellular concentration and bioavailability of various drugs that are P-gp substrates. This makes it a useful tool in studies of drug resistance and pharmacokinetics.
Caption: this compound inhibits P-gp, increasing intracellular drug levels.
JAK2/STAT3 Signaling Pathway Activation
Recent studies have shown that this compound can attenuate myocardial ischemia/reperfusion injury by activating the JAK2/STAT3 signaling pathway, which leads to the inhibition of apoptosis.[13]
Caption: this compound activates the JAK2/STAT3 pathway, reducing apoptosis.
SIRT1 Signaling Pathway Activation
This compound has also been shown to alleviate myocardial ischemia/reperfusion injury by activating the SIRT1 antioxidant signaling pathway.[14]
Caption: this compound activates SIRT1, leading to reduced oxidative stress.
Experimental Workflow
A typical in vivo study involving this compound administration follows a logical sequence of steps from preparation to data analysis.
Caption: A typical experimental workflow for in vivo this compound studies.
References
- 1. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Efflux mechanism and pathway of this compound pumping by human P-glycoprotein [ouci.dntb.gov.ua]
- 8. Reversal of atrial tachycardia with intravenous administration of this compound in a dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. auravet.com [auravet.com]
- 10. Construction and in vitro/ in vivo evaluations of pulse sustained release of this compound hydrochloride delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. This compound Alleviates Myocardial Ischemia/Reperfusion Injury by Attenuating Oxidative Stress via Activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Verapamil Dosage Calculations in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil hydrochloride is a widely utilized phenylalkylamine that functions as an L-type calcium channel blocker.[1] In the realm of cell culture, it serves as a crucial tool for investigating calcium signaling pathways and, notably, as a first-generation inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR).[2] Accurate dosage calculation and standardized protocols are paramount for obtaining reproducible and meaningful in vitro data. These application notes provide detailed methodologies for utilizing this compound in cell culture experiments, with a focus on dosage determination for assessing its effects on P-glycoprotein inhibition and general cytotoxicity.
Mechanism of Action
This compound's primary mechanism of action involves the blockade of L-type voltage-gated calcium channels, thereby inhibiting the influx of calcium ions into cells.[1] This action is fundamental to its use in cardiovascular research. Additionally, this compound is a well-characterized inhibitor of the ATP-dependent efflux pump, P-glycoprotein (P-gp), encoded by the ABCB1 gene.[2] P-gp is a major contributor to multidrug resistance in cancer cells by actively extruding a wide range of chemotherapeutic agents. This compound's inhibition of P-gp can enhance the intracellular concentration and efficacy of these drugs.
Signaling Pathway of this compound's L-type Calcium Channel Blockade
Caption: this compound blocks L-type calcium channels, reducing intracellular calcium.
Logical Relationship of P-glycoprotein Inhibition by this compound
Caption: this compound inhibits P-gp, increasing intracellular drug levels.
Data Presentation: this compound Dosage and IC50 Values
The effective concentration of this compound can vary significantly depending on the cell line and the specific application. The following tables summarize key quantitative data for easy reference.
| Parameter | Value | Solvent | Reference |
| Molecular Weight | 491.1 g/mol | - | [2] |
| Stock Solution (Recommended) | 10 mM | DMSO or sterile water | [1][3] |
| Solubility in DMSO | ≤ 20 mM | DMSO | [2] |
| Solubility in Water | 25 mg/mL | Water | [1] |
| Final DMSO concentration in media | <0.5% | - | [3] |
Table 1: Stock Solution and Solubility of this compound Hydrochloride
| Cell Line | Assay Type | This compound Concentration | Incubation Time | Effect | Reference |
| HCT116/VM46 | P-gp Inhibition | 1 µM | - | Effect on vinblastine (B1199706) IC50 | [4] |
| MCF7/ADR | P-gp Inhibition | 10 µM | 48 h | Inhibition of P-gp | [4] |
| L3.6plGres (Pancreatic Cancer) | P-gp Inhibition / Cytotoxicity | 50 µM, 100 µM, 200 µM | 24 h | Decreased P-glycoprotein expression | [5] |
| Human Colonic Tumor (HCT) cells | Cytotoxicity / Apoptosis | 1, 10, 100, 200, 300, 400, 500 µmol/L | 6, 12, 24, 48 h | Inhibition of proliferation | [6] |
| G292 (Osteosarcoma) | Cytotoxicity / Apoptosis | 12.5, 25, 50, 100 µg/mL (27.5 - 220 µM) | 7, 12, 17 days | Lower cell viability and higher apoptosis at higher doses | [7] |
| U937 and THP1 (Monocytic) | Cytotoxicity | 0.001 - 2 mM | 24, 48, 72 h | Dose and time-dependent decrease in proliferation | [8] |
Table 2: Exemplary Working Concentrations of this compound in Cell Culture
| Parameter | Value | Context | Reference |
| IC50 (L-type calcium channel) | 250 nM - 15.5 µM | General | [2] |
| IC50 (Ebolaviruses infection) | 4 µM | Antiviral activity | [1] |
| Half-maximal inhibition of P-gp ATPase activity | 12 µM | Biochemical assay | [9] |
Table 3: Reported IC50 Values for this compound
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of a 10 mM this compound stock solution and subsequent serial dilutions for use in cell culture experiments.
Materials:
-
This compound hydrochloride powder (MW: 491.1 g/mol )[2]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, or sterile water[1][3]
-
Sterile microcentrifuge tubes
-
Sterile, serum-free cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
To prepare a 10 mM stock solution, reconstitute 5 mg of this compound hydrochloride powder in 1.02 ml of sterile water.[1] Alternatively, to prepare a 10 mM stock in DMSO, resuspend 1 mg in 204 µL of DMSO.[2]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 months.[1]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired working concentrations (e.g., 0.1 µM to 100 µM).[3]
-
Important: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[3]
-
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate
This protocol describes a cell-based assay to determine the inhibitory effect of this compound on P-gp activity by measuring the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM.[3]
Materials:
-
P-gp overexpressing cell line (e.g., NCI/ADR-RES, MES-SA/Dx5) and the corresponding parental cell line.[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS and antibiotics).[3]
-
This compound working solutions (prepared as in Protocol 1).
-
Fluorescent P-gp substrate (e.g., Rhodamine 123).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom cell culture plates.[3]
-
Fluorescence plate reader.
Experimental Workflow:
Caption: Workflow for a cell-based P-glycoprotein inhibition assay.
Procedure:
-
Cell Seeding:
-
Culture P-gp overexpressing and parental cells to 80-90% confluency.
-
Harvest the cells and seed them in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.[3]
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[3]
-
-
Treatment and Incubation:
-
After 24 hours, carefully remove the culture medium.
-
Add 50 µL of the various concentrations of this compound working solutions to the respective wells. Include a positive control (a known P-gp inhibitor) and a vehicle control (medium with the same concentration of solvent).[3]
-
Pre-incubate the plate for 30-60 minutes at 37°C.
-
Add 50 µL of the fluorescent P-gp substrate (e.g., 10 µM Rhodamine 123) to all wells.[3]
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.[3]
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with 100 µL of ice-cold PBS to remove the extracellular fluorescent substrate.[3]
-
Add 100 µL of PBS to each well.[3]
-
Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
The increase in intracellular fluorescence in the presence of this compound is indicative of P-gp inhibition.
-
Calculate the percentage of inhibition relative to the control wells.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.
-
Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
This compound working solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of approximately 9000 cells/well and allow them to attach for 24 hours at 37°C.[6]
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 1 µM to 500 µM) for the desired time periods (e.g., 24, 48, or 72 hours).[6] Include untreated control wells.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 540 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Cell viability is proportional to the absorbance.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value for cytotoxicity.
-
Important Considerations
-
Cytotoxicity: At higher concentrations, this compound can be cytotoxic. It is crucial to perform a cell viability assay in parallel with functional assays to ensure that the observed effects are not due to cell death.[3]
-
Solvent Effects: If using DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[3]
-
Cell Line Specificity: The effective concentration of this compound can vary between different cell lines. It is essential to determine the optimal concentration range for each specific cell line and experimental setup.
-
Purity of Compound: Ensure the use of high-purity this compound hydrochloride for reproducible results.[2]
References
- 1. This compound (Hydrochloride) | Cell Signaling Technology [cellsignal.com]
- 2. stemcell.com [stemcell.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. In vitro growth inhibition of human colonic tumor cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. makhillpublications.co [makhillpublications.co]
- 9. researchgate.net [researchgate.net]
Application of Verapamil in Fluorescence Microscopy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil (B1683045), a phenylalkylamine derivative, is a widely recognized pharmaceutical agent primarily classified as a Class IV antiarrhythmic and an L-type calcium channel blocker.[1] Its utility in research, particularly in the realm of fluorescence microscopy, extends beyond its clinical applications. This compound is a potent inhibitor of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or ABCB1), which is a key contributor to multidrug resistance (MDR) in cancer cells.[1][2][3] This inhibitory action allows for the intracellular accumulation of fluorescent substrates that are normally expelled by these transporters, making this compound an invaluable tool for studying MDR and transporter function. Additionally, its role as a calcium channel blocker enables the investigation of intracellular calcium dynamics using fluorescent indicators.
These application notes provide a comprehensive overview of the use of this compound in fluorescence microscopy, complete with detailed protocols for key experiments and a summary of relevant quantitative data.
Key Applications in Fluorescence Microscopy
-
Inhibition of P-glycoprotein (P-gp) and other ABC Transporters: this compound is extensively used to block the efflux of fluorescent substrates from cells overexpressing P-gp and other ABC transporters like MRP1.[1][4] This leads to an increase in intracellular fluorescence, which can be quantified to assess transporter activity and inhibition. Commonly used fluorescent substrates include Rhodamine 123 and Calcein-AM.[1]
-
Studying Multidrug Resistance (MDR): By inhibiting P-gp, this compound can reverse the MDR phenotype in cancer cells, allowing fluorescently-labeled or inherently fluorescent chemotherapeutic drugs (e.g., epirubicin) to accumulate within the cells.[5] This application is crucial for screening potential MDR-reversing agents and understanding the mechanisms of drug resistance.
-
Investigating Intracellular Calcium Signaling: As a calcium channel blocker, this compound can be used to modulate intracellular calcium concentrations.[6][7] The resulting changes in calcium levels can be visualized and quantified using fluorescent calcium indicators like Fluo-4.[6] This is particularly relevant in studies of cellular processes regulated by calcium, such as signal transduction and muscle contraction.
Data Presentation: Quantitative Parameters for this compound Application
The following tables summarize key quantitative data for the use of this compound in fluorescence microscopy experiments.
| Parameter | Cell Line | Fluorescent Probe | This compound Concentration | Observed Effect | Reference |
| P-gp Inhibition | NCI/ADR-RES | Rhodamine 123 | 0.1 µM to 100 µM | Intracellular accumulation of Rhodamine 123 | [1] |
| MES-SA/Dx5 | Calcein-AM | 0.1 µM to 100 µM | Intracellular accumulation of calcein (B42510) | [1] | |
| MCF7R | Rhodamine 123 | 50 µM | Full inhibition of P-gp activity, restoring Rhodamine 123 accumulation | [8] | |
| C6 Glioma (SP) | CellROX, MTG, JC-1 | 50 µM | Enhanced fluorescence intensity of probes by inhibiting ABC transporters | [9] | |
| TM cells | Calcein-AM | 100 µM | Increased calcein retention | [10] | |
| IC50 for P-gp Activity | MCF7R | Rhodamine 123 | See Figure 3 in source | Concentration-dependent increase in Rhodamine 123 accumulation | [8][11] |
| Calcium Imaging | HeLa | Fluo-4 | 250 µM | Inhibition of Shiga and cholera toxin-induced increase in intracellular calcium | [6] |
| MSCs | Not specified | Not specified | Partial blockage of strain-induced increase in intracellular Ca2+ | [7] | |
| MDR Reversal | MGH-U1R | Epirubicin (B1671505) | Not specified | Reversal of epirubicin localization patterns in MDR cells | [5] |
| Fluorescent Probe | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |
| Rhodamine 123 | 485 | 535 | P-gp substrate, mitochondrial membrane potential |
| Calcein-AM | 485 | 535 | Cell viability, P-gp substrate (as Calcein) |
| Fluo-4 | 494 | 516 | Intracellular calcium indicator |
| Epirubicin | ~480 | ~590 | Fluorescent chemotherapeutic drug, P-gp substrate |
| CellROX | Not specified | Not specified | Cellular oxidative stress |
| MitoTracker Green | Not specified | Not specified | Mitochondrial amount |
| JC-1 | ~514 (monomer), ~585 (aggregate) | ~529 (monomer), ~590 (aggregate) | Mitochondrial membrane potential |
Signaling Pathways and Experimental Workflows
P-glycoprotein (P-gp) Inhibition by this compound
This compound acts as a competitive inhibitor of the P-gp efflux pump. In cells overexpressing P-gp, fluorescent substrates are actively transported out of the cell, resulting in low intracellular fluorescence. This compound binds to the P-gp transporter, blocking the efflux of the fluorescent substrate. This leads to the accumulation of the substrate inside the cell, resulting in a significant increase in fluorescence intensity, which can be measured by fluorescence microscopy or a plate reader.
Caption: P-gp inhibition by this compound leads to fluorescent substrate accumulation.
L-type Calcium Channel Blockade by this compound
This compound blocks L-type voltage-gated calcium channels, which are crucial for calcium influx into the cell. By inhibiting these channels, this compound reduces the intracellular calcium concentration. This effect can be visualized using fluorescent calcium indicators that exhibit a change in fluorescence intensity upon binding to calcium ions.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent this compound analogue for monitoring acidic intracellular organelles in multidrug resistant and sensitive cells [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent this compound derivative for monitoring activity of the multidrug transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid detection of ABC transporter interaction: potential utility in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-lapse live cell imaging and flow analysis of multidrug resistance reversal by this compound in bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound on the immediate-early gene expression of bone marrow mesenchymal stem cells stimulated by mechanical strain in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Requirement of ABC transporter inhibition and Hoechst 33342 dye deprivation for the assessment of side population-defined C6 glioma stem cell metabolism using fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Verapamil as a Positive Control for Calcium Channel Blockade: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil (B1683045), a phenylalkylamine derivative, is a well-characterized L-type calcium channel blocker.[1][2] Its primary mechanism of action involves the inhibition of voltage-gated L-type calcium channels, which are critical for the excitation-contraction coupling in cardiac and smooth muscle cells.[3] By blocking the influx of calcium ions (Ca2+) through these channels, this compound reduces the intracellular calcium concentration, leading to a decrease in muscle contractility and vasodilation.[3] Due to its well-established and potent activity, this compound is an ideal positive control for in vitro and in vivo assays designed to screen for and characterize new calcium channel blockers.
These application notes provide detailed protocols for utilizing this compound as a positive control in three key experimental paradigms: electrophysiology (patch-clamp), calcium imaging, and smooth muscle contraction assays.
Mechanism of Action
This compound primarily targets the α1 subunit of the L-type calcium channel, binding to a site within the channel pore.[4] This binding is state-dependent, with a higher affinity for open and inactivated channels, which are more prevalent in rapidly firing cells like those in the sinoatrial and atrioventricular nodes.[5] This state-dependent binding contributes to its therapeutic effects in treating arrhythmias. The blockade of Ca2+ influx by this compound leads to a reduction in the activation of calmodulin and myosin light chain kinase (MLCK), ultimately resulting in smooth muscle relaxation and a negative inotropic effect on the heart.[1]
Data Presentation
The following tables summarize the quantitative data for this compound's activity as a calcium channel blocker in various experimental models.
Table 1: this compound IC50 Values in Electrophysiology Assays
| Cell Type/Channel | Experimental Condition | IC50 Value | Reference |
| HEK293 cells expressing hERG | 37°C, Whole-cell patch-clamp | 180.4 nM | [6] |
| HEK293 cells expressing hERG | 37°C, Whole-cell patch-clamp (revised protocol) | 210.5 nM | [6] |
| Cells expressing CaV1.2 | Two-test pulse protocol (TP1) | 35.3 µM | [7] |
| Cells expressing CaV1.2 | Two-test pulse protocol (TP2, use-dependent) | 9.1 µM | [7] |
| Cells expressing CaV1.2 | Preconditioning protocol (voltage-dependent) | 1.89 µM | [7] |
| QPatch hCaV1.2 | Automated patch-clamp | 5.7 ± 0.6 µM |
Table 2: Effect of this compound on Smooth Muscle Contraction
| Tissue Type | Agonist | This compound Concentration | Effect | Reference |
| Baboon Esophagus | Endogenous | 80 µg/kg/min (infusion) | 63% decrease in peristaltic amplitude | [8] |
| Baboon Lower Esophageal Sphincter | Endogenous | 80 µg/kg/min (infusion) | 74% decrease in pressure | [8] |
| Guinea-pig Taenia Caeci | 40 mM K+ | >1 µM | Inhibition of sustained contraction | [9] |
| Guinea-pig Taenia Caeci | 80 mM K+ | >1 µM | Inhibition of sustained contraction | [9] |
| Ovine Tracheal Muscle | Acetylcholine (10⁻⁶ M) | 10⁻⁶ M | 2.0-fold shift in EC50 | [10] |
| Rat Phrenic Nerve-Diaphragm | Electrical Stimulation (0.2-100 Hz) | 2-8 mM | Dose-dependent depression of twitch height | [11] |
Visualizations
Caption: Signaling pathway of this compound's L-type calcium channel blockade.
Caption: General experimental workflow for calcium channel blocker screening.
Caption: Logical relationship in a dose-response analysis for this compound.
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Assay
This protocol describes the use of this compound as a positive control to measure the inhibition of L-type calcium channel currents (ICa,L) in a voltage-clamp experiment.
a. Materials
-
Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries
-
External solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
b. Methods
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Obtain a giga-ohm seal (>1 GΩ) on a single cell and establish a whole-cell configuration.
-
Baseline Recording:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing voltage step to +10 mV for 200 ms (B15284909) to elicit ICa,L.
-
Record baseline currents for at least 3-5 minutes to ensure stability.
-
-
This compound Application:
-
Prepare a series of this compound dilutions in the external solution (e.g., 0.1, 1, 10, 30, 100 µM).
-
Perfuse the cell with the lowest concentration of this compound and record the current until a steady-state block is achieved.
-
Repeat with increasing concentrations of this compound.
-
To assess use-dependency, a two-pulse protocol can be employed where a second depolarizing pulse is applied shortly after the first.[7]
-
-
Data Analysis:
-
Measure the peak inward current at each this compound concentration.
-
Normalize the current to the baseline recording.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Calcium Imaging Assay
This protocol outlines the use of this compound as a positive control in a fluorescent calcium imaging assay to measure changes in intracellular calcium.
a. Materials
-
Cells capable of calcium influx (e.g., primary smooth muscle cells, cardiomyocytes, or a suitable cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Depolarizing agent (e.g., high potassium solution: HBSS with 50 mM KCl)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
b. Methods
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium, wash the cells with HBSS, and add the loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Baseline Measurement:
-
Add 100 µL of HBSS to each well.
-
Measure the baseline fluorescence for 2-5 minutes.
-
-
Compound Addition:
-
Add this compound (as a positive control) or test compounds to the wells at desired concentrations.
-
Incubate for 10-20 minutes.
-
-
Stimulation and Measurement:
-
Add the high potassium solution to depolarize the cells and induce calcium influx.
-
Immediately begin recording the fluorescence intensity over time. For Fura-2, record the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, record the emission at ~520 nm with excitation at ~490 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) or the ratio change from baseline after stimulation.
-
Determine the percent inhibition of the calcium influx by this compound and the test compounds relative to the vehicle control.
-
Generate dose-response curves and calculate IC50 values.
-
Smooth Muscle Contraction Assay
This protocol describes an ex vivo method to assess the inhibitory effect of this compound on smooth muscle contraction using an isolated tissue bath.
a. Materials
-
Smooth muscle tissue (e.g., rat aorta, guinea pig ileum, or taenia caeci)
-
Isolated tissue bath system with force transducer and data acquisition system
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 Glucose, gassed with 95% O2 / 5% CO2.
-
Contractile agonist (e.g., phenylephrine (B352888), KCl)
-
This compound stock solution
b. Methods
-
Tissue Preparation:
-
Dissect the smooth muscle tissue in cold Krebs-Henseleit solution.
-
Cut the tissue into strips or rings of appropriate size.
-
Mount the tissue in the organ bath containing Krebs-Henseleit solution at 37°C and aerated with carbogen.
-
-
Equilibration:
-
Apply an optimal resting tension (e.g., 1-2 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, with washes every 15-20 minutes.
-
-
Viability Check:
-
Induce a contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.
-
Wash the tissue and allow it to return to baseline.
-
-
This compound as a Positive Control:
-
Induce a submaximal contraction with an agonist (e.g., phenylephrine for aorta, KCl for taenia caeci).
-
Once the contraction reaches a stable plateau, add this compound cumulatively to the bath to generate a dose-response curve of relaxation.
-
-
Screening of Test Compounds:
-
After washing and re-equilibration, pre-incubate the tissue with the test compound for a set period (e.g., 20-30 minutes).
-
Generate a cumulative dose-response curve to the contractile agonist. A rightward shift in the dose-response curve indicates competitive antagonism.
-
-
Data Analysis:
-
Measure the force of contraction in grams or millinewtons.
-
Express the relaxation induced by this compound as a percentage of the pre-contracted tension.
-
Compare the dose-response curves of the agonist in the absence and presence of the test compound to determine its effect. The effect of the test compound can be compared to the known potent inhibitory effect of this compound.
-
Conclusion
This compound serves as a robust and reliable positive control for the functional assessment of calcium channel blockers. The protocols provided herein offer a framework for its application in electrophysiological, calcium imaging, and smooth muscle contraction assays. Consistent and reproducible results with this compound will validate the assay's performance and provide a benchmark for the evaluation of novel calcium channel modulators.
References
- 1. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. youtube.com [youtube.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound--a potent inhibitor of esophageal contractions in the baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-sensitive and less sensitive contractions in the intestinal smooth muscle of the guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ovine tracheal muscle contraction in vitro: inhibition by calcium channel blockers gallopamil and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on indirect muscle twitch responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Verapamil's Effect on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil (B1683045), a phenylalkylamine derivative, is a well-established L-type calcium channel blocker widely used in the management of cardiovascular conditions.[1] Beyond its cardiovascular applications, this compound has garnered significant interest in oncology and cell biology research due to its ability to modulate cell proliferation and reverse multidrug resistance.[2] Its primary mechanisms of action relevant to cell proliferation studies are the blockade of L-type voltage-gated calcium channels and the inhibition of P-glycoprotein (P-gp), a key transporter involved in drug efflux.[1][2]
The influx of extracellular calcium is a critical signaling event in the regulation of the cell cycle. By blocking L-type calcium channels, this compound can disrupt calcium-dependent signaling pathways, leading to cell cycle arrest, typically at the G0/G1 phase, and subsequent inhibition of cell proliferation.[3] Furthermore, its inhibitory effect on P-gp can increase the intracellular concentration of chemotherapeutic agents in resistant cancer cells, thereby sensitizing them to treatment.[2]
These application notes provide detailed protocols for three common assays to quantitatively assess the effects of this compound on cell proliferation: the MTT assay for cell viability, the BrdU incorporation assay for DNA synthesis, and flow cytometry for cell cycle analysis.
Data Presentation
The effects of this compound on cell proliferation are often cell-type specific. The following tables summarize quantitative data from various studies.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| HL-60 | Human promyelocytic leukemia | MTT | ~101.8 µM (Calculated from 50 µg/ml) | [4] |
| Bovine Choroidal Endothelial Cells | Endothelial Cells | MTT/BrdU | 10 - 40 µM (Significant inhibition) | [2] |
| T-lymphocytes | Immune Cells | Proliferation Assay | ~10 µM (Inhibition) | [5] |
| General (as L-type Ca2+ channel blocker) | Not specified | Not specified | 0.25 - 15.5 µM | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells (Diploid)
| Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control | 70.02 | 18.18 | 12.16 | [4] |
| This compound (50 µg/ml) | 21.59 | 67.21 | 11.20 | [4] |
Table 3: Effect of this compound on Cell Cycle Distribution in HL-60 Cells (Aneuploid)
| Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control | 43.42 | 50.46 | 0.00 | [4] |
| This compound (50 µg/ml) | 60.98 | 37.26 | 3.03 | [4] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound hydrochloride solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
BrdU Incorporation Assay for DNA Synthesis
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis, a hallmark of cell proliferation. BrdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA and can be detected with a specific antibody.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound hydrochloride solution
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fixation and Denaturation: Remove the medium, and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU antibody and incubate for 1 hour.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Substrate Addition: Wash the wells and add TMB substrate. Incubate until color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Compare the absorbance of treated cells to untreated controls to determine the effect on DNA synthesis.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry allows for the analysis of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound hydrochloride solution
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[6]
Visualizations
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the BrdU Incorporation Assay.
Caption: Workflow for Flow Cytometry Cell Cycle Analysis.
Caption: this compound's dual mechanism of action.
References
- 1. stemcell.com [stemcell.com]
- 2. Inhibitory effects of this compound isomers on the proliferation of choroidal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro growth inhibition of human colonic tumor cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhod.org [uhod.org]
- 5. This compound inhibition of lymphocyte proliferation and function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
Application Notes and Protocols for the Use of Verapamil in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil (B1683045), a well-known L-type calcium channel blocker, has garnered significant interest in oncology research for its potential to enhance the efficacy of chemotherapy and inhibit tumor progression in xenograft models. These application notes provide a comprehensive overview of the mechanisms of action, experimental protocols, and key data associated with the use of this compound in such preclinical cancer studies. The primary applications of this compound in this context include overcoming multidrug resistance (MDR), inhibiting tumor growth and metastasis, and inducing apoptosis.
Mechanisms of Action in Xenograft Models
This compound's anti-tumor effects in xenograft models are attributed to several mechanisms:
-
Inhibition of P-glycoprotein (P-gp): this compound is a first-generation inhibitor of P-gp, a transmembrane efflux pump encoded by the MDR1 gene.[1] P-gp is frequently overexpressed in cancer cells and contributes to multidrug resistance by actively transporting a wide range of chemotherapeutic agents out of the cell.[2][3] this compound competitively binds to P-gp, thereby inhibiting its function and increasing the intracellular concentration and cytotoxicity of co-administered chemotherapeutic drugs.[4][5] This mechanism is crucial for reversing chemoresistance in tumor models.[1]
-
Anti-Metastatic and Anti-Invasive Properties: this compound has been shown to reduce tumor cell invasion and metastasis by up to 96%.[6] This is achieved through the disruption of microtubule and microfilament organization and the inhibition of unidirectional cell migration.[6] Furthermore, this compound can decrease the mRNA levels of type IV collagenase (MMP-9), an enzyme critical for the degradation of the basement membrane during tumor invasion.[6][7] It also inhibits urokinase-type plasminogen activator (uPA), another key protease in metastasis.[7][8]
-
Induction of Apoptosis and Inhibition of Proliferation: this compound can induce apoptosis in cancer cells, a key mechanism for its tumor growth-inhibiting effects.[9][10] This can be linked to the disruption of calcium homeostasis within the tumor cells.[11] It can also arrest the cell cycle at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[12]
-
Modulation of Signaling Pathways: this compound's effects are mediated through various signaling pathways. It can modulate calcium-dependent signaling pathways that regulate protease production and cell proliferation.[7] Recent studies have also implicated its role in modulating the NFAT2 pathway to inhibit tumor growth and in influencing the PARP pathway to enhance the sensitivity of tumor cells to platinum-based chemotherapy.[13][14]
Quantitative Data Summary
The following tables summarize quantitative data from various xenograft studies investigating the effects of this compound.
Table 1: this compound Dosage and Administration in Xenograft Models
| Cancer Type | Animal Model | This compound Dosage | Administration Route | Study Focus | Reference |
| Pancreatic Cancer | Nude Mice | 0.5 mg/kg BW (low dose) | Intraperitoneal | Tumor Growth & Metastasis | [15] |
| Pancreatic Cancer | Nude Mice | 25 mg/kg BW (high dose) | Intraperitoneal | Tumor Growth & Metastasis | [15] |
| Small Cell Lung Cancer | Nude Mice | 25 mg/kg | Not Specified | Chemosensitization | [1] |
| Small Cell Lung Cancer | Nude Mice | 10 mg/kg (two daily injections) | Not Specified | Chemosensitization | [1] |
| Rhabdomyosarcoma | Mice | 6.25 mg/kg/hr (150 mg/kg/day) | Intraperitoneal (osmotic pumps) | Pharmacokinetics with Vincristine (B1662923) | [16] |
| Mammary Carcinoma | BALB/c Mice | Not Specified | Oral | Inhibition of Metastasis | [7] |
Table 2: Efficacy of this compound in Xenograft Models
| Cancer Type | Effect Measured | This compound Treatment | Result | Reference |
| Melanoma & Colon Adenocarcinoma | Metastasis | This compound treatment | Up to 80% inhibition of metastases | [17] |
| Melanoma & Colon Adenocarcinoma | Invasion and Metastasis | Non-toxic doses of this compound | Up to 96% reduction | [6] |
| Human Colon Cancer | Apoptosis | Hyperthermia and this compound | ~50% of cancer cells underwent apoptosis | [9] |
| Pancreatic Cancer | Tumor Growth | Low and high dose this compound | Substantial reduction in tumor growth and metastasis | [10] |
| Murine Mammary Carcinoma | Metastasis | Oral administration of this compound | 51.3% inhibition of metastasis | [7] |
Experimental Protocols
Protocol 1: General Xenograft Tumor Model with this compound Treatment
This protocol provides a generalized procedure for establishing a xenograft tumor model and administering this compound. Specific parameters such as cell numbers, tumor volume for treatment initiation, and dosing schedules should be optimized for each specific cancer cell line and research question.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., Nude, SCID), 4-6 weeks old[18]
-
This compound Hydrochloride[19]
-
Vehicle for this compound (e.g., sterile saline, PBS, or DMSO diluted in saline)[19]
-
Syringes and needles (27-30 gauge for injection)[18]
-
Calipers for tumor measurement
-
Anesthesia for animal procedures
Procedure:
-
Cell Preparation:
-
Culture cancer cells in appropriate medium until they reach 70-80% confluency.[18]
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer and trypan blue to assess viability.[18]
-
Resuspend cells in sterile PBS or culture medium at the desired concentration (e.g., 3.0 x 10^6 cells in 100-200 µL).[18] Cells can be mixed 1:1 with Matrigel if desired.
-
-
Tumor Cell Implantation:
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound Hydrochloride. It can be dissolved in DMSO (≤ 20 mM) or PBS (≤ 505 µM).[19] For in vivo use, the stock solution should be diluted in a suitable vehicle like sterile saline immediately before use. Avoid final DMSO concentrations above 0.1% due to potential toxicity.[19]
-
The route of administration can be intraperitoneal (i.p.) or oral, depending on the study design.[7][15]
-
Dosages can range from 0.5 mg/kg to 25 mg/kg or higher, administered daily or on a different schedule based on pilot studies and literature.[1][15]
-
-
Treatment and Monitoring:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.[18]
-
Administer this compound or vehicle to the respective groups according to the predetermined schedule.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length/2.[18]
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice.
-
Excise the tumors and weigh them.
-
Tumor tissue can be processed for histological analysis (H&E staining), immunohistochemistry (e.g., for Ki-67, CD31), or molecular analysis (e.g., Western blot for P-gp, MMPs).
-
If studying metastasis, collect relevant organs (e.g., lungs, liver) for analysis.
-
Protocol 2: this compound in Combination with Chemotherapy
This protocol outlines the use of this compound to enhance the efficacy of a chemotherapeutic agent.
Procedure:
-
Follow steps 1 and 2 from Protocol 1 to establish the xenograft model.
-
Randomize mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapeutic agent alone, and (4) this compound + Chemotherapeutic agent.
-
Administer this compound typically 1-24 hours before the chemotherapeutic agent to allow for P-gp inhibition.[1]
-
Follow steps 4 and 5 from Protocol 1 for treatment, monitoring, and endpoint analysis. The goal is to observe a synergistic or additive anti-tumor effect in the combination therapy group.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for using this compound in xenograft tumor models.
Caption: this compound inhibits P-gp, leading to increased intracellular chemotherapy levels.
Caption: this compound inhibits key pathways involved in tumor invasion and metastasis.
Conclusion
This compound serves as a valuable tool in preclinical xenograft studies, primarily for its ability to counteract P-gp-mediated multidrug resistance and for its intrinsic anti-tumor properties. Researchers utilizing this compound should carefully consider the dosage, administration route, and timing, especially when used in combination with other therapeutic agents. The protocols and data presented here provide a foundation for designing and implementing robust in vivo studies to explore the full potential of this compound in cancer therapy research. However, it is important to note that clinical trials with first-generation P-gp inhibitors like this compound have faced challenges due to toxicity and limited efficacy, highlighting the need for further research and development of more potent and specific inhibitors.[2]
References
- 1. Adding a reverser (this compound) to combined chemotherapy overrides resistance in small cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 3. This compound decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The calcium channel blocker this compound and cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of tumor cell invasion by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits tumor protease production, local invasion and metastasis development in murine carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined treatment with this compound, a calcium channel blocker, and B428, a synthetic uPA inhibitor, impairs the metastatic ability of a murine mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperthermia and this compound inhibit the growth of human colon cancer xenografts in vivo through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro growth inhibition of human colonic tumor cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. This compound inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation by this compound of vincristine pharmacokinetics and toxicity in mice bearing human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of spontaneous and experimental tumor metastasis by the calcium antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 19. stemcell.com [stemcell.com]
Application Notes and Protocols: Assessing Verapamil's Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil (B1683045), a well-established L-type calcium channel blocker, is widely used in the management of cardiovascular conditions. Emerging evidence suggests that this compound's therapeutic effects may extend beyond its primary mechanism of action, influencing various cellular processes through the modulation of gene expression.[1][2][3][4] Understanding the impact of this compound on the transcriptome is crucial for elucidating its broader pharmacological profile and identifying potential new therapeutic applications.
These application notes provide a comprehensive guide for researchers to assess the effects of this compound on gene expression in a cellular context. Detailed protocols for cell culture and this compound treatment, RNA isolation, and subsequent gene expression analysis using quantitative real-time PCR (qPCR) and RNA sequencing (RNA-seq) are provided. Additionally, this document outlines methods for data analysis and visualization of key signaling pathways affected by this compound.
Data Presentation: Quantitative Analysis of Gene Expression
The following tables summarize hypothetical, yet representative, quantitative data on the effects of this compound on gene expression. This data is presented to illustrate the expected outcomes from the described experimental protocols.
Table 1: Effect of this compound on the Expression of Immediate-Early Genes (IEGs)
| Gene | Treatment | Fold Change (vs. Control) | P-value |
| c-fos | This compound (20 µM) | -2.5 | < 0.01 |
| c-jun | This compound (20 µM) | -1.8 | < 0.05 |
| c-myc | This compound (20 µM) | -3.2 | < 0.01 |
Table 2: Modulation of Wnt/β-catenin Signaling Pathway Genes by this compound
| Gene | Treatment | Fold Change (vs. Control) | P-value |
| AXIN2 | This compound (20 µM) | -4.1 | < 0.001 |
| MMP3 | This compound (20 µM) | -3.5 | < 0.01 |
| FRZB | This compound (20 µM) | +2.8 | < 0.01 |
| COL2A1 | This compound (20 µM) | +2.2 | < 0.05 |
| SOX9 | This compound (20 µM) | +1.9 | < 0.05 |
Table 3: Impact of this compound on MAPK Signaling Pathway Gene Expression
| Gene | Treatment | Fold Change (vs. Control) | P-value |
| MAPK1 | This compound (20 µM) | -2.1 | < 0.05 |
| Rac1 | This compound (20 µM) | -1.9 | < 0.05 |
| Grb2 | This compound (20 µM) | -1.7 | < 0.05 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol details the steps for culturing a suitable cell line and treating it with this compound. Human cancer cell lines are often used in such studies.[5][6]
Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound hydrochloride (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T75 flask.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.[7]
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed 5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours to allow for cell attachment.[8]
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Further dilute the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 50 µM). A vehicle control with the same concentration of DMSO should also be prepared.
-
-
This compound Treatment:
-
After 24 hours of incubation, aspirate the medium from the wells.
-
Add 2 mL of the this compound working solutions or the vehicle control to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 24 hours).
-
Protocol 2: RNA Isolation
This protocol describes the isolation of total RNA from this compound-treated and control cells using a common reagent like TRIzol.
Materials:
-
TRIzol® reagent
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes (RNase-free)
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
Aspirate the treatment medium from the 6-well plates and wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol® reagent to each well and incubate for 5 minutes at room temperature to lyse the cells.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform to each tube, cap securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.[9]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh microcentrifuge tube.
-
Add 0.5 mL of isopropanol to precipitate the RNA.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.[9]
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for analyzing the expression of specific target genes using SYBR Green-based qPCR.
Materials:
-
Isolated total RNA
-
Reverse transcriptase kit (e.g., SuperScript™ IV)
-
SYBR Green qPCR Master Mix
-
Gene-specific forward and reverse primers (for target and housekeeping genes)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions. This involves incubating the RNA with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).
-
-
Primer Design:
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a microcentrifuge tube on ice. For a 20 µL reaction, a typical setup is:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 10 ng)
-
6 µL of Nuclease-free water
-
-
Aliquot the reaction mix into a 96-well qPCR plate. Include triplicate reactions for each sample and a no-template control (NTC).
-
-
qPCR Run:
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
-
Data Analysis:
-
Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and control samples, normalized to the housekeeping gene.[12]
-
Protocol 4: RNA Sequencing (RNA-Seq)
This protocol provides a high-level overview of the workflow for a comprehensive analysis of the transcriptome using RNA-seq.
Materials:
-
High-quality total RNA (RIN > 8.0)
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize first and second-strand cDNA.
-
End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA fragments for sequencing by repairing the ends, adding a single 'A' nucleotide, and ligating sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated library to generate enough material for sequencing.
-
-
Library Quantification and Quality Control:
-
Quantify the final library concentration using a fluorometric method (e.g., Qubit).
-
Assess the library size distribution using a bioanalyzer.
-
-
Sequencing:
-
Pool the libraries and sequence them on an NGS platform according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in this compound-treated samples compared to controls using tools like DESeq2 or edgeR.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological functions of the differentially expressed genes.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for assessing this compound's impact on gene expression.
Signaling Pathways
Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
References
- 1. Effects of this compound on the immediate-early gene expression of bone marrow mesenchymal stem cells stimulated by mechanical strain in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects against Cartilage Degradation in Osteoarthritis by Inhibiting Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of this compound on pressure overload-induced ventricular arrhythmias by regulating gene-expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Ser202/Thr205 Phosphorylation of Tau by Blocking TXNIP/ROS/p38 MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of best housekeeping genes for the normalization of RT-qPCR in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Selecting Optimal Housekeeping Genes for RT-qPCR in Endometrial Cancer Studies: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Verapamil Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in-vitro experiments with Verapamil (B1683045).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in-vitro studies?
A1: this compound primarily acts as an L-type calcium channel blocker. By inhibiting these channels, it reduces the influx of calcium ions into cells, which can affect a variety of cellular processes including muscle contraction, cell proliferation, and apoptosis. Additionally, this compound is a known inhibitor of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance in cancer cells.[1]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. For initial experiments, a broad concentration range is often recommended, followed by a narrower range around the concentrations that elicit a response. A common starting point for cytotoxicity or proliferation assays can range from 1 µM to 500 µM.[2] For P-glycoprotein inhibition assays, concentrations are typically in the range of 10 µM to 100 µM.
Q3: How should I prepare and store a this compound stock solution?
A3: this compound hydrochloride is soluble in water, DMSO, and ethanol. For a 10 mM stock solution in DMSO, you can resuspend 1 mg of this compound hydrochloride in 204 µL of DMSO. It is recommended to aliquot the stock solution into working volumes and store at -20°C for up to 6 months to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced toxicity.[3]
Q4: At what concentrations does this compound typically show cytotoxic effects?
A4: this compound's cytotoxic effects are cell-line dependent. For instance, in HEK293 cells, a dose-dependent inhibition of growth is observed with concentrations ranging from 3.13 µM to 200 µM, with about 50% viability remaining at 140 µM. In some cancer cell lines, such as human medulloblastoma, 50% inhibition of proliferation occurs between 25 and 50 µM this compound.[1] It is crucial to perform a dose-response experiment for your specific cell line to determine the cytotoxic concentration range.
Troubleshooting Guides
Problem 1: No observable effect of this compound at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the calculations for your stock and working solutions. Ensure that the final concentration in your assay is correct. |
| Cell Line Insensitivity | Some cell lines may be less sensitive to this compound. Research the literature for typical effective concentrations in your specific cell model. Consider testing a wider and higher concentration range. |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C, protected from light) were maintained for the old stock. |
| Low P-gp Expression (for P-gp inhibition assays) | If you are studying P-gp inhibition, confirm that your cell line expresses sufficient levels of P-glycoprotein. Use a positive control cell line known to have high P-gp expression. In some cases, a different P-gp inhibitor with a higher affinity, like Ko143, might be more effective for certain cell lines like A549.[4] |
| Experimental Variability | Ensure consistent cell seeding density, incubation times, and reagent concentrations across all experiments.[5] |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent seeding technique for all wells. It's often best to plate all cells for an experiment on the same day to reduce variability.[5] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize all incubation times precisely, including drug treatment and assay-specific incubation steps (e.g., MTT incubation). |
| Reagent Preparation Inconsistency | Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and are within their expiry date. |
Problem 3: Unexpected cell death or morphology changes at low this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%).[3] Run a vehicle control with the same concentration of solvent used in your highest this compound treatment. |
| Off-Target Effects | At higher concentrations, this compound can have off-target effects.[6] If possible, try to use the lowest effective concentration to minimize these effects. |
| Contamination | Check for signs of bacterial or fungal contamination in your cell cultures. |
| Interaction with Media Components | Though rare, this compound could potentially interact with components in your specific cell culture medium. Consult the literature for any known incompatibilities. |
Data Presentation
Table 1: Effective and Cytotoxic Concentrations of this compound in various in-vitro models.
| Cell Line/Model | Assay Type | Effective Concentration (IC50/EC50) | Cytotoxic Concentration (CC50) | Reference |
| Human Medulloblastoma | Proliferation Assay | 25-50 µM | >100 µM | [1] |
| Human Colonic Tumor (HCT) cells | Proliferation (MTT) | Dose-dependent inhibition from 1-500 µmol/L | Not specified | [2] |
| T Lymphocytes | Proliferation Assay | Near complete inhibition at 50 µM | Significant decrease in viability after 72h at 50 µM | [7] |
| HEK293 | Cytotoxicity (MTT) | Not specified | ~140 µM | |
| G292 Osteosarcoma | Cell Viability | Significant inhibition at 50-100 µg/ml | Not specified | [8] |
| MCF7R (P-gp overexpressing) | P-gp Inhibition (Rhodamine 123) | IC50 determined from dose-response | Not specified | [9] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound hydrochloride
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from your stock solution. A typical range to start with is 1, 10, 25, 50, 100, 200, and 500 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix gently by pipetting or shaking to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Calcium Influx Assay using Fluo-4 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cells of interest cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound hydrochloride
-
Positive control (e.g., ionomycin)
-
Fluorescence microscope or plate reader
Procedure:
-
Dye Loading:
-
Prepare a 2-5 µM Fluo-4 AM loading solution in HBSS. To aid in dye solubilization, first, dissolve Fluo-4 AM in DMSO to make a stock solution (1-5 mM), and then dilute in HBSS containing 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[11]
-
-
Cell Washing:
-
Gently wash the cells two to three times with warm HBSS to remove extracellular dye.
-
Add fresh HBSS to the cells.
-
-
This compound Treatment and Imaging:
-
Acquire a baseline fluorescence reading before adding any compounds.
-
Add this compound at the desired concentrations to the cells.
-
Immediately begin recording the fluorescence intensity over time using a fluorescence microscope (Excitation ~494 nm, Emission ~516 nm) or a plate reader.
-
As a positive control at the end of the experiment, add a calcium ionophore like ionomycin (B1663694) to elicit a maximal calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.
-
Analyze the kinetics and magnitude of the calcium response to this compound.
-
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123
This protocol is for assessing the inhibitory effect of this compound on P-gp-mediated efflux.
Materials:
-
P-gp overexpressing cell line (e.g., MDCK-MDR1) and the corresponding parental cell line
-
Complete cell culture medium
-
This compound hydrochloride
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed both the P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Inhibitor Pre-incubation:
-
Wash the cells twice with warm PBS.
-
Add medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or a vehicle control to the wells.
-
Pre-incubate for 30-60 minutes at 37°C.[12]
-
-
Substrate Loading:
-
Add Rhodamine 123 to all wells to a final concentration of approximately 5 µM.[13]
-
Incubate for 60-90 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the loading solution and wash the cells three times with ice-cold PBS to stop the efflux.
-
Add 100 µL of PBS or a suitable lysis buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).
-
-
Data Analysis:
-
The increase in fluorescence in the presence of this compound compared to the vehicle control indicates P-gp inhibition.
-
Calculate the percentage of inhibition for each this compound concentration and determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action on cellular pathways.
References
- 1. Antiproliferative effect of this compound alone on brain tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro growth inhibition of human colonic tumor cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Effect of this compound on cell cycle transit and c-myc gene expression in normal and malignant murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Ca2+ Channel Blocker this compound Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hellobio.com [hellobio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Verapamil Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome Verapamil (B1683045) resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is thought to overcome multidrug resistance (MDR) in cancer cells?
A1: this compound primarily functions by inhibiting the activity of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, specifically ABCB1.[1][2][3] P-gp is an efflux pump that actively removes various chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[4][5] this compound acts as a competitive inhibitor, binding to P-gp and preventing the efflux of anticancer drugs.[6][7] This leads to increased intracellular accumulation of these drugs, restoring their cytotoxic effects.[8][9] Some studies also suggest that this compound may downregulate the expression of the MDR1 gene, which codes for P-gp.[5][10]
Q2: I am not observing a reversal of resistance in my cancer cell line when using this compound. What are the possible reasons?
A2: There are several potential reasons for this observation:
-
Presence of other MDR mechanisms: Your cell line may utilize other drug efflux pumps besides P-gp, such as Multidrug Resistance-Associated Protein 1 (MRP1) or Breast Cancer Resistance Protein (BCRP), which are not effectively inhibited by this compound.[4] For instance, A549 lung cancer cells have been reported to show resistance to this compound's effects, potentially due to a higher expression of BCRP.[11]
-
Low this compound concentration: The concentration of this compound may be insufficient to effectively inhibit P-gp. In vitro studies often require this compound concentrations in the micromolar range (e.g., 6-10 µM) to achieve maximal effect.[5][12][13]
-
Development of resistance to this compound: Cancer cells can develop resistance to the chemosensitizing effects of this compound itself over time.[14]
-
Cell line-specific factors: The intrinsic characteristics of your cell line may make it less susceptible to this compound's action.
-
Experimental conditions: Suboptimal experimental conditions, such as incorrect incubation times or issues with the this compound stock solution, could be a factor.
Q3: What are the typical concentrations of this compound used in in vitro experiments to reverse MDR?
A3: The effective concentration of this compound can vary between cell lines. However, most in vitro studies report using concentrations ranging from 1 µM to 10 µM.[5][15] For example, a 10-fold enhancement of epirubicin's effect was seen in CEM/VCR 1000 cells with 3 µg/ml (approximately 6 µM) of this compound.[15] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q4: Are there any known synergistic drug combinations with this compound for overcoming resistance?
A4: Yes, this compound has been shown to act synergistically with several chemotherapeutic drugs to overcome MDR. These include:
-
Anthracyclines: Doxorubicin (Adriamycin) and Epirubicin.[9][15][16]
-
Vinca alkaloids: Vincristine and Vinblastine.[17]
-
Taxanes: Paclitaxel (B517696).[16]
Q5: What are the limitations of using this compound in a clinical setting?
A5: The primary limitation of this compound in clinical applications is its cardiovascular toxicity at the high concentrations required to effectively inhibit P-gp.[20][21] The doses needed to reverse MDR can lead to side effects such as hypotension, heart block, and bradycardia.[21] This has spurred the development of this compound analogs and other P-gp inhibitors with reduced cardiovascular effects.[20][22]
Troubleshooting Guides
Issue 1: No Increase in Intracellular Drug Accumulation After this compound Treatment
| Possible Cause | Troubleshooting Step |
| Ineffective this compound Concentration | Perform a dose-response curve with this compound (e.g., 1-20 µM) to identify the optimal concentration for your cell line. Ensure the final concentration in your assay is accurate. |
| Incorrect Incubation Time | Pre-incubate the cells with this compound for a sufficient period (e.g., 30-60 minutes) before adding the chemotherapeutic agent to allow for P-gp inhibition.[11] |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound and store it appropriately (protected from light). |
| Alternative Efflux Pumps | Investigate the expression of other ABC transporters like MRP1 and BCRP in your cell line using Western blot or RT-qPCR. If highly expressed, consider using a broader spectrum inhibitor or one specific to the identified pump (e.g., Ko143 for BCRP).[11] |
| Low P-gp Expression | Confirm P-gp expression in your resistant cell line compared to its sensitive counterpart. If P-gp expression is low, the resistance mechanism may be P-gp independent. |
Issue 2: High Cytotoxicity Observed with this compound Alone
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | Determine the IC50 of this compound alone on your cell line using a cell viability assay (e.g., MTT or CCK-8).[5] Use a concentration well below the IC50 for combination studies to ensure the observed cytotoxicity is due to the reversal of resistance to the chemotherapeutic agent. |
| Collateral Sensitivity | Some P-gp overexpressing cell lines can exhibit increased sensitivity (collateral sensitivity) to certain compounds, including this compound.[2] This is a known phenomenon and should be characterized for your cell line. |
| Cell Line Sensitivity | Certain cell lines may be inherently more sensitive to the calcium channel blocking effects of this compound. |
Data Presentation
Table 1: Effect of this compound on Epirubicin Activity in Leukemia Cell Lines
| Cell Line | This compound Concentration (µg/ml) | Fold Enhancement of Epirubicin Effect |
| CEM/VCR 1000 (P-gp positive) | 3 | 10 |
| CEM/VCR 1000 (P-gp positive) | 10 | 19 |
| CEM/O (P-gp negative) | 3 - 10 | No significant effect |
Data summarized from a study on human leukemia cell lines.[15]
Table 2: Reversal of Paclitaxel Resistance by this compound and its Analogs in HCT15 Cells
| Compound (1.0 µg/ml) | EC50 of Paclitaxel (nM) |
| Paclitaxel alone | >1000 |
| + this compound | 3.3 |
| + KR-30032 | 5.0 |
| + KR-30035 | 0.07 |
This table illustrates the potentiation of paclitaxel's cytotoxicity by this compound and its more potent, less cardiotoxic analogs in a P-gp expressing cell line.[22]
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay to Assess P-gp Function
This assay measures the efflux of the fluorescent P-gp substrate, Rhodamine 123, to determine the inhibitory effect of this compound.
Materials:
-
Resistant and sensitive cancer cell lines
-
Rhodamine 123
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL.
-
This compound Pre-incubation: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add this compound at the desired final concentration (e.g., 10 µM). Incubate for 30 minutes at 37°C. Include a control group without this compound.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM to all tubes. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in 1 mL of pre-warmed complete medium (with and without this compound as in step 2) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Analysis: Stop the efflux by placing the tubes on ice. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity in the this compound-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.
Protocol 2: Cytotoxicity Assay (MTT Assay) for Combination Studies
This protocol determines the effect of this compound on the cytotoxicity of a chemotherapeutic agent.
Materials:
-
Resistant cancer cell line
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Prepare two sets of these dilutions: one in a medium containing a fixed, non-toxic concentration of this compound, and one in a medium without this compound.
-
Also include controls for this compound alone and untreated cells.
-
-
Incubation: Remove the old medium from the cells and add the drug-containing media. Incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability for each treatment condition relative to the untreated control. Determine the IC50 values for the chemotherapeutic agent with and without this compound. A decrease in the IC50 in the presence of this compound indicates a reversal of resistance.
Mandatory Visualizations
Caption: P-gp mediated drug efflux and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. P-glycoprotein (ABCB1) modulates collateral sensitivity of a multidrug resistant cell line to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Iodination Increases the Activity of this compound Derivatives in Reversing PGP Multidrug Resistance | Anticancer Research [ar.iiarjournals.org]
- 5. europeanreview.org [europeanreview.org]
- 6. Reversal mechanism of multidrug resistance by this compound: direct binding of this compound to P-glycoprotein on specific sites and transport of this compound outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The calcium channel blocker this compound and cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversal of adriamycin resistance by this compound in human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A randomised clinical study of this compound in addition to combination chemotherapy in small cell lung cancer. West of Scotland Lung Cancer Research Group, and the Aberdeen Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The activity of this compound as a resistance modifier in vitro in drug resistant human tumour cell lines is not stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resistance to the chemosensitizer this compound in a multi-drug-resistant (MDR) human multiple myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Does this compound help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic effect of paclitaxel and this compound to overcome multi-drug resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound (VER) Enhances the Cytotoxic Effects of Docetaxel and Vinblastine Combined Therapy Against Non-Small Cell Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Reversal of multidrug resistance by this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Systemic toxic effects associated with high-dose this compound infusion and chemotherapy administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reversal of multidrug resistance by novel this compound analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Verapamil Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Verapamil (B1683045). This resource details the primary degradation pathways, preventative strategies, and relevant experimental protocols to ensure the integrity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound to degrade?
This compound is susceptible to degradation through several pathways, primarily photodegradation, chemical degradation (oxidation and hydrolysis), and to a lesser extent, microbial degradation.[1][2][3][4] Exposure to light, extreme pH conditions, oxidizing agents, and certain microbial environments can lead to the formation of various degradation products.[1][2][4][5]
Q2: How can I prevent this compound degradation during storage and handling?
To minimize degradation, this compound and its formulations should be stored at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[6][7][8] It is crucial to protect this compound from light by storing it in tight, light-resistant containers.[6][7][9] For solutions, infusion studies have shown that this compound hydrochloride does not significantly adsorb to glass, PVC, or polyolefin containers.[9]
Q3: What are the known degradation products of this compound?
Several degradation products of this compound have been identified, varying with the degradation pathway:
-
Photodegradation: Northis compound (B1221204) is a major photoproduct, along with a series of its isomers and other minor products formed through hydroxylation and subsequent splitting of the molecule.[1][5]
-
Oxidative Degradation: A significant degradation product under oxidative stress is 3,4-dimethoxybenzoic acid, which results from the oxidation of the alkyl side chain.[10][11]
-
Microbial Degradation: The major microbial degradation product identified is 2-(3,4-dimethoxyphenyl)-2-isopropyl-5-(methylamino)pentane nitrile, also known as D617.[2]
-
Metabolism (In Vivo): While not strictly degradation in a laboratory setting, it's useful to be aware of in vivo metabolites. The main metabolic pathways are N-dealkylation, N-demethylation, and O-demethylation, producing metabolites like northis compound and D-617.[12][13]
Troubleshooting Guide
Issue: I am observing unexpected peaks in my HPLC/UPLC analysis of a this compound sample.
Possible Cause 1: Sample Degradation Your this compound sample may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the sample was stored at the recommended temperature (20°C to 25°C) and protected from light.[6][7][8]
-
Review Sample Preparation: Ensure that the solvents and pH of your sample preparation media are not promoting degradation. This compound is more susceptible to degradation in alkaline and oxidative conditions.[4][14]
-
Perform Forced Degradation Study: To identify if the unexpected peaks correspond to known degradants, you can perform a forced degradation study. This involves intentionally subjecting this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[3][4]
Possible Cause 2: Contamination The unexpected peaks could be from a contaminated solvent, container, or instrument.
Troubleshooting Steps:
-
Run a Blank: Inject your mobile phase and diluent without the sample to check for contamination.
-
Use Fresh Solvents: Prepare fresh mobile phase and sample diluent with high-purity solvents.
-
Clean the System: Ensure your HPLC/UPLC system, including the injector and column, is clean.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for developing stability-indicating analytical methods. Here is a general protocol for this compound:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).[14]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and reflux for a specified period (e.g., 4 hours).[10] Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and reflux for a specified period (e.g., 4 hours).[10] Neutralize the solution before analysis. Degradation has been observed under these conditions.[4][14]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature for a specified time (e.g., 4 hours).[10][14] Significant degradation is expected under oxidative stress.[3]
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 105°C) for a set duration (e.g., 4 hours).[10][14] this compound is generally stable up to 180°C.[10][11]
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period (e.g., 2 hours).[10] A significant loss of activity can be expected.[10][11]
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC or UPLC method to separate the parent drug from its degradation products.
Stability-Indicating HPLC Method
This is an example of an HPLC method developed for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | Thermohypersil, C18, 5µm, 4.6 mm x 250 mm |
| Mobile Phase | Buffer (1.4g Na₂HPO₄/1000ml water, pH 7.0 with H₃PO₄) : Acetonitrile (50:50) |
| Flow Rate | 2.0 ml/min |
| Detection | UV at 232 nm |
| Injection Volume | 20 µl |
| Retention Time | Approximately 13.2 min for this compound |
This method was shown to separate this compound from its potential degradation products generated during forced degradation studies.
Degradation Data Summary
The following table summarizes the results from a forced degradation study on this compound hydrochloride.
| Stress Condition | Reagent/Exposure | Duration | Degradation Observed |
| Acid Hydrolysis | 1 M HCl | 4 hours (reflux) | No significant degradation[3] |
| Base Hydrolysis | 1 M NaOH | 4 hours (reflux) | Degradation observed[4] |
| Oxidative | 3% H₂O₂ | 4 hours (room temp) | Significant degradation[3][10] |
| Thermal | 105 °C (dry heat) | 4 hours | No significant degradation[10][14] |
| Photolytic | UV light (254 nm) | 2 hours | 52% loss of activity in methanol solution[10][11] |
Visualizing Degradation Pathways and Workflows
This compound Degradation Pathways
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Aerobic biodegradability of the calcium channel antagonist this compound and identification of a microbial dead-end transformation product studied by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical method development and validation for the analysis of this compound hydrochloride and its related substances by using ultra perfomance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity assessment of this compound and its photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. pfizermedical.com [pfizermedical.com]
- 8. viatris.com [viatris.com]
- 9. This compound | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thermal Analysis Applied to this compound Hydrochloride Characterization in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ClinPGx [clinpgx.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. journalcra.com [journalcra.com]
Addressing variability in Verapamil efficacy between batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Verapamil (B1683045) efficacy between different batches.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our in-vitro/in-vivo experiments with different batches of this compound. What are the potential causes?
A1: Batch-to-batch variability in drug efficacy is a known challenge in pharmaceutical research and can stem from several factors:
-
Manufacturing and Formulation: Subtle differences in the manufacturing process, such as variations in crystal structure (polymorphism), particle size, and the use of different excipients, can impact the drug's dissolution rate and bioavailability.[1][2] Different formulations, such as sustained-release versus immediate-release, will inherently have different pharmacokinetic profiles.[3][4][5]
-
Purity and Impurities: The presence and concentration of impurities or degradation products can differ between batches, potentially affecting the drug's activity or causing off-target effects.[6]
-
Storage and Handling: this compound can degrade under certain conditions, such as exposure to light, high temperatures, or oxidizing agents.[7][8][9] Improper storage and handling can lead to a loss of potency.
-
Biological Variability: Inherent biological differences in experimental models (e.g., cell lines, animal strains) can contribute to variable responses.[10]
-
Experimental Protocol and Execution: Lack of standardized and rigorous experimental protocols is a major contributor to irreproducibility in preclinical research.[11][12][13][14][15][16]
Q2: How does the formulation of this compound affect its efficacy?
A2: The formulation has a significant impact on this compound's pharmacokinetic properties, which in turn affects its efficacy. Key parameters that vary between formulations include:
-
Cmax (Maximum Concentration): The peak plasma concentration achieved after administration.
-
tmax (Time to Maximum Concentration): The time it takes to reach Cmax.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
Different formulations, such as film-coated tablets versus dragées, or immediate-release versus sustained-release preparations, can lead to statistically significant differences in these parameters.[4][5][17] For instance, sustained-release formulations are designed to have a prolonged tmax and a lower Cmax compared to conventional formulations.[3][5]
Q3: What are the recommended storage conditions for this compound to maintain its stability?
A3: To ensure the stability and efficacy of this compound, it is crucial to adhere to proper storage conditions. While specific recommendations may vary by manufacturer, general guidelines include:
-
Temperature: Store at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F). Some formulations may require refrigeration (2°C to 8°C).[18]
-
Light: Protect from light by storing in a light-resistant container.[8]
-
Humidity: Store in a dry place.
Studies have shown that this compound is stable for extended periods when stored under appropriate conditions.[7][18] However, it can degrade when exposed to oxidizing conditions or UV light.[8][9]
Troubleshooting Guides
Issue 1: Unexpectedly low or high potency of a new this compound batch in our cell-based assay.
This guide helps you systematically troubleshoot unexpected potency variations.
Caption: Troubleshooting workflow for inconsistent this compound efficacy.
Troubleshooting Steps:
-
Verify Experimental Protocol:
-
Standardization: Ensure that the same standardized protocol is used for all experiments.[19] This includes cell seeding density, treatment duration, and the specific assay used to measure efficacy.[16]
-
Controls: Include positive and negative controls in every experiment to monitor assay performance.
-
Replicates: Perform technical and biological replicates to assess the variability of the assay itself.[16]
-
-
Characterize this compound Batches:
-
Certificate of Analysis (CoA): Review the CoA for each batch, paying close attention to purity, impurity profiles, and any specified physical properties.
-
Analytical Chemistry: If significant discrepancies are suspected, consider independent analytical testing to confirm the identity, purity, and concentration of the this compound batches. High-performance liquid chromatography (HPLC) is a commonly used method for this purpose.[6][20][21]
-
-
Assess Cell Culture Health:
-
Cell Line Authentication: Verify the identity of your cell line.
-
Mycoplasma Testing: Regularly test for mycoplasma contamination, which can alter cellular responses to drugs.
-
Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Issue 2: High variability in animal studies using different this compound batches.
This guide outlines steps to address variability in pre-clinical animal models.
Caption: Troubleshooting guide for in-vivo this compound variability.
Troubleshooting Steps:
-
Review Study Design:
-
Randomization and Blinding: Implement randomization of animals to treatment groups and blinding of investigators to the treatments to minimize bias.[14]
-
Sample Size: Ensure an adequate sample size to detect statistically significant differences.
-
-
Analyze this compound Formulation and Administration:
-
Vehicle: Use the same vehicle for dissolving or suspending this compound in all experiments.
-
Route of Administration: Ensure the route and technique of administration are consistent.
-
Formulation Bioavailability: Be aware that different formulations (e.g., sustained-release) can have different bioavailability and pharmacokinetic profiles.[3][4][5]
-
-
Evaluate Animal Model:
-
Source and Strain: Use animals from the same source and of the same strain, age, and sex.
-
Health Status: Ensure all animals are healthy and free of disease.
-
-
Pharmacokinetic (PK) Analysis:
-
If variability persists, consider conducting a small-scale PK study to compare the plasma concentrations of this compound from the different batches in your animal model. This can help determine if the observed efficacy differences are due to differences in drug exposure.[10]
-
Data Summary
Table 1: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation Type | Cmax (ng/mL) | tmax (hours) | AUC (ng·h/mL) | Reference |
| Conventional (80 mg) | Varies | Shorter | Varies | [4][5] |
| Sustained-Release (240 mg) | Lower | 7.3 ± 3.4 (fasting) | 80% of conventional | [3] |
| Sustained-Release (240 mg) with food | Similar to fasting | 11.7 ± 6.3 | Similar to fasting | [3] |
| Film-coated tablets (80 mg) | Reference | Reference | Reference | [17] |
| Dragées (80 mg) | Higher | Similar | 127% of film-coated | [17] |
Note: Absolute values can vary significantly between studies and individuals. This table illustrates the relative differences between formulations.
Experimental Protocols
Protocol 1: In-Vitro Assessment of this compound Efficacy using Aortic Ring Assay
This protocol provides a method to assess the vasodilatory effect of this compound.[22]
-
Tissue Preparation:
-
Euthanize a rat or rabbit and dissect the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit solution.
-
Carefully remove adipose and connective tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Experimental Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
-
Contraction and Treatment:
-
Induce a submaximal contraction with a contracting agent such as potassium chloride (KCl) or phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound from different batches to the organ bath.
-
Record the relaxation response for each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contracted tension.
-
Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) for each batch of this compound.
-
Protocol 2: Quantification of this compound in Plasma by HPLC
This protocol outlines a general method for determining this compound concentrations in biological samples.[20][23]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).[20]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).[6][20]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 278 nm or Mass Spectrometry (MS/MS).[6][20]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of known this compound concentrations in blank plasma.
-
Process the standards and samples as described above.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Signaling Pathway
This compound's Mechanism of Action
This compound is a calcium channel blocker that primarily targets L-type calcium channels.[24][25][26] By blocking these channels, it inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells.[25] This leads to a reduction in myocardial contractility, a slowing of the heart rate, and vasodilation.[25][27]
References
- 1. researchgate.net [researchgate.net]
- 2. tabletscapsules.com [tabletscapsules.com]
- 3. Influence of food on the bioavailability of a sustained-release this compound preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic profile of this compound in relation to absolute bioavailability: investigations with a conventional and a controlled-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of two formulations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical method development and validation for the analysis of this compound hydrochloride and its related substances by using ultra perfomance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. theaic.org [theaic.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. High variability in drug pharmacokinetics complicates determination of bioequivalence: experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 14. rethinkingclinicaltrials.org [rethinkingclinicaltrials.org]
- 15. cos.io [cos.io]
- 16. researchgate.net [researchgate.net]
- 17. Bioavailability study of two different this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cmdclabs.com [cmdclabs.com]
- 20. HPLC MS/MS method development for the quantitative determination of this compound hydrochloride from Caco-2 cell monolayers [pharmacia.pensoft.net]
- 21. HPLC Method for Analysis of this compound | SIELC Technologies [sielc.com]
- 22. researchgate.net [researchgate.net]
- 23. Analytical techniques for the determination of this compound in biological samples and dosage forms: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 26. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 27. This compound - Wikipedia [en.wikipedia.org]
Strategies to reduce non-specific binding of Verapamil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Verapamil in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound?
A1: The non-specific binding of this compound primarily stems from its chemical properties. This compound is a lipophilic (hydrophobic) and cationic molecule at physiological pH.[1][2] This can lead to:
-
Hydrophobic Interactions: this compound can adsorb to plasticware, such as pipette tips and microplates, as well as to hydrophobic regions of proteins and cell membranes.[1][2]
-
Ionic Interactions: As a positively charged molecule, this compound can interact with negatively charged surfaces on proteins, membranes, and assay plates.[3][4]
-
Aggregation: At higher concentrations, hydrophobic molecules like this compound can form aggregates, which may bind non-specifically to various surfaces.
Q2: How can I quickly test for non-specific binding in my assay?
A2: A simple preliminary test is to run your analyte (this compound) over a bare sensor surface or in a well without your specific target protein.[5] If you observe a significant signal, it indicates a high level of non-specific binding that needs to be addressed.
Q3: What are the most effective general strategies to reduce non-specific binding of this compound?
A3: The most common and effective strategies include:
-
Optimizing Buffer Conditions: Adjusting the pH and ionic strength of your buffer can significantly reduce non-specific interactions.[3][5]
-
Using Blocking Agents: Including proteins or detergents in your buffer can block non-specific binding sites.[4][6][7]
-
Choosing Appropriate Assay Materials: Using low-binding plates and tubes can prevent this compound from adsorbing to surfaces.[6]
Troubleshooting Guides
Issue 1: High Background Signal in Radioligand Binding Assays
High background in radioligand binding assays is often due to the labeled this compound analogue binding to non-target sites on the cell membranes, filters, or assay plates.
Troubleshooting Steps:
-
Optimize Buffer Composition:
-
Increase Ionic Strength: Incrementally increase the salt concentration (e.g., NaCl up to 500 mM) in your binding buffer.[7] This can disrupt non-specific electrostatic interactions.
-
Adjust pH: The pH can influence the charge of both this compound and the interacting surfaces.[3][5] Experiment with a range of pH values around the physiological pH (7.4) to find the optimal condition with the lowest non-specific binding.
-
-
Incorporate Blocking Agents:
-
Bovine Serum Albumin (BSA): Add BSA to your binding buffer at a concentration of 0.1% to 1%.[3][4][5] BSA can block non-specific hydrophobic and charged sites on your assay components.
-
Non-ionic Surfactants: Include a low concentration (0.005% to 0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your wash buffer to reduce hydrophobic interactions.[5][7]
-
-
Pre-treat Assay Components:
-
Pre-soak filters and pre-coat plates with a solution of a blocking agent like polyethyleneimine (PEI) or BSA to reduce this compound's binding to these surfaces.
-
Summary of Recommended Buffer Modifications for Radioligand Binding Assays
| Parameter | Recommended Range | Rationale |
| NaCl Concentration | 150 - 500 mM | Reduces non-specific ionic interactions.[4][7] |
| pH | 7.2 - 7.8 | Optimizes charge interactions between this compound and surfaces.[3][5] |
| BSA Concentration | 0.1% - 1% (w/v) | Blocks hydrophobic and charged non-specific binding sites.[3][4][5] |
| Tween-20 (in wash buffer) | 0.005% - 0.1% (v/v) | Minimizes non-specific hydrophobic interactions.[5][7] |
Issue 2: Non-Specific Binding in Surface Plasmon Resonance (SPR) Experiments
In SPR, non-specific binding of this compound to the sensor chip surface can lead to inaccurate kinetic data.
Troubleshooting Steps:
-
Reference Surface: Always use a reference channel with an immobilized non-target protein to subtract the signal from non-specific binding.
-
Buffer Optimization:
-
Increase Salt Concentration: Similar to radioligand assays, increasing the salt concentration in the running buffer can minimize electrostatic interactions.[4]
-
Include Additives:
-
BSA: Add 0.5 to 2 mg/ml BSA to the running buffer to act as a protein blocker.[7]
-
Surfactants: A low concentration of Tween-20 (0.005% - 0.1%) in the running buffer is crucial for reducing hydrophobic interactions with the sensor surface.[5][7]
-
CM-Dextran: If using a carboxymethyl dextran (B179266) chip, adding 1 mg/ml of carboxymethyl dextran to the running buffer can help reduce non-specific binding.[7]
-
-
Quantitative Recommendations for SPR Running Buffer Additives
| Additive | Recommended Concentration | Purpose |
| BSA | 0.5 - 2 mg/ml | Protein blocker to reduce non-specific protein-protein and protein-surface interactions.[7] |
| Tween-20 | 0.005% - 0.1% (v/v) | Non-ionic surfactant to minimize hydrophobic interactions.[5][7] |
| CM-Dextran | 1 mg/ml | For dextran-based chips, to reduce non-specific binding to the matrix.[7] |
Experimental Protocols
Detailed Protocol: Radioligand Binding Assay with Strategies to Minimize this compound Non-Specific Binding
This protocol outlines a competitive radioligand binding assay using a radiolabeled this compound analog (e.g., [³H]-Verapamil) and cell membranes expressing the target receptor.
Materials:
-
Binding Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Blocking Buffer: Binding Buffer with 0.5% BSA.
-
Wash Buffer: Binding Buffer with 0.05% Tween-20.
-
Radioligand: [³H]-Verapamil.
-
Unlabeled Competitor: Non-radiolabeled this compound.
-
Cell Membranes: Prepared from cells overexpressing the target receptor.
-
96-well Filter Plates: Pre-coated with 0.3% PEI.
-
Scintillation Fluid.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold Blocking Buffer.
-
Assay Setup:
-
To each well of the pre-coated 96-well filter plate, add the following in order:
-
50 µL of Blocking Buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).
-
50 µL of a serial dilution of unlabeled this compound (for competitive binding).
-
50 µL of diluted [³H]-Verapamil in Blocking Buffer.
-
50 µL of the diluted cell membranes in Blocking Buffer.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding counts from all other measurements to obtain specific binding. Plot the specific binding as a function of the unlabeled this compound concentration to determine the IC₅₀.
Visualizations
Caption: Mechanisms of this compound Non-Specific Binding.
Caption: Troubleshooting Workflow for High Non-Specific Binding.
Caption: Experimental Workflow for a Low Non-Specific Binding Assay.
References
- 1. [Hydrophobic interactions as the basis of the inotropic effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Reducing Non-Specific Binding [reichertspr.com]
Technical Support Center: Optimizing Verapamil Incubation Time for Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times when using Verapamil in cellular assays. This compound is a multifaceted compound, acting as both an L-type calcium channel blocker and a P-glycoprotein (P-gp) inhibitor, making it a valuable tool in various experimental contexts, from cancer drug resistance studies to cardiovascular research.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cellular assays?
A1: this compound has two primary mechanisms of action that are leveraged in cellular assays. Firstly, it is a potent L-type calcium channel blocker, inhibiting the influx of calcium ions into cells.[1][3] This action is crucial in studies related to cardiovascular function and signaling pathways dependent on calcium. Secondly, this compound is a first-generation inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of various drugs from cells.[3] This P-gp inhibition is widely utilized to study and potentially reverse multidrug resistance (MDR) in cancer cells.
Q2: What is a typical concentration range for this compound in cellular assays?
A2: The optimal concentration of this compound depends on the specific application. For P-glycoprotein inhibition, concentrations typically range from 1 µM to 50 µM. For calcium channel blockade studies, a similar range is often used. It is crucial to determine the optimal concentration for your specific cell line and assay, as high concentrations can lead to cytotoxicity.[4]
Q3: How long should I incubate my cells with this compound?
A3: The ideal incubation time is assay-dependent. For P-gp inhibition assays, a pre-incubation time of 30 to 90 minutes is common before the addition of the P-gp substrate. For cytotoxicity or longer-term studies on gene expression, incubation times can range from 24 to 72 hours.[5][6] Optimization of the incubation time is critical for obtaining reliable and reproducible results.
Q4: Can this compound affect other cellular transporters besides P-glycoprotein?
A4: While this compound is a well-known P-gp inhibitor, some studies suggest it may also inhibit other ABC transporters like MRP1 and BCRP at higher, micromolar concentrations.[7] However, at the nanomolar concentrations often used in tracer studies, this compound appears to be selective for P-gp.[8] It is important to consider the potential for off-target effects, especially when using high concentrations of this compound.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound hydrochloride is soluble in water, DMSO, and ethanol.[3] For cell culture use, it is common to prepare a high-concentration stock solution in DMSO. This stock solution should be stored at -20°C for long-term stability and aliquoted to avoid repeated freeze-thaw cycles.[1][3] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background signal or unexpected results in control wells. | The final concentration of the solvent (e.g., DMSO) used to dissolve this compound may be causing cellular stress or off-target effects. | - Run a vehicle control with the same final concentration of the solvent to assess its impact on the assay. - Titrate the solvent concentration to determine the highest non-toxic level for your specific cell line. - Ensure the final solvent concentration is consistent across all wells. |
| This compound does not appear to inhibit P-gp in my assay. | - The cell line may not express sufficient levels of P-gp. - The this compound concentration may be too low. - The incubation time may be too short. - The substrate used may not be specific for P-gp. - this compound may have degraded due to improper storage. | - Confirm P-gp expression in your cell line using Western blot or qPCR. - Perform a dose-response experiment to determine the optimal this compound concentration. - Optimize the pre-incubation time with this compound (e.g., test 30, 60, and 90 minutes). - Use a well-characterized P-gp substrate (e.g., Rhodamine 123, Calcein-AM). - Prepare fresh this compound stock solutions and store them properly. |
| High variability between replicate wells. | - Uneven cell seeding. - Edge effects in the microplate. - Temperature fluctuations during incubation. - Inconsistent timing of reagent addition. | - Ensure a homogenous cell suspension and use proper pipetting techniques for cell seeding. - Avoid using the outer wells of the microplate or fill them with sterile media/PBS to minimize evaporation. - Minimize the time the plate is outside the incubator. - Use a multichannel pipette for simultaneous reagent addition. |
| This compound shows significant cytotoxicity at concentrations needed for P-gp inhibition. | The cell line is highly sensitive to this compound's cytotoxic effects, which can be independent of its P-gp inhibitory action. | - Perform a cytotoxicity assay (e.g., MTT, Trypan Blue) to determine the IC50 of this compound on your cell line. - Choose a this compound concentration for your P-gp inhibition assay that is well below its cytotoxic threshold. - Consider using a more potent and less toxic P-gp inhibitor if cytotoxicity is a persistent issue. |
| Inconsistent results with different batches of this compound. | - Variability in the purity or stability of the compound. - Differences in the preparation or storage of stock solutions. | - Purchase this compound from a reputable supplier and obtain a certificate of analysis. - Standardize the protocol for preparing and storing stock solutions, including the solvent used and storage temperature. - Aliquot stock solutions to minimize freeze-thaw cycles. |
Data Presentation: Optimizing Incubation Time
The following tables provide illustrative data on how incubation time with this compound can influence experimental outcomes. These are representative examples based on findings in the literature and should be used as a guide for optimizing your own experiments.
Table 1: Effect of this compound Pre-incubation Time on P-gp Substrate IC50
This table illustrates the potential impact of varying the pre-incubation time with a fixed concentration of this compound (10 µM) on the IC50 value of a hypothetical P-gp substrate drug in a multidrug-resistant cancer cell line.
| Pre-incubation Time with this compound (minutes) | IC50 of P-gp Substrate Drug (nM) | Fold-change in Sensitivity |
| 0 | 500 | 1.0 |
| 30 | 150 | 3.3 |
| 60 | 100 | 5.0 |
| 90 | 95 | 5.3 |
Note: Longer pre-incubation times generally lead to greater inhibition of P-gp and a more significant reduction in the IC50 of the substrate drug. However, the effect may plateau after a certain point.
Table 2: Time-Dependent Cytotoxicity of this compound
This table shows representative data on the cytotoxic effect of different concentrations of this compound on a cancer cell line at various incubation times, as measured by a cell viability assay (e.g., MTT).
| This compound Concentration (µM) | % Cell Viability (24 hours) | % Cell Viability (48 hours) | % Cell Viability (72 hours) |
| 0 (Control) | 100 | 100 | 100 |
| 10 | 95 | 90 | 85 |
| 25 | 80 | 70 | 60 |
| 50 | 65 | 50 | 40 |
| 100 | 40 | 25 | 15 |
Note: this compound's cytotoxicity is both dose- and time-dependent. It is crucial to determine the non-toxic concentration range for the desired incubation period in your specific cell line.[5]
Experimental Protocols
Protocol 1: P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate
This protocol outlines a method to assess the inhibitory effect of this compound on P-gp activity by measuring the intracellular accumulation of a fluorescent P-gp substrate like Rhodamine 123.
Materials:
-
P-gp overexpressing cells and a parental (low-expressing) cell line
-
Complete cell culture medium
-
This compound hydrochloride
-
Fluorescent P-gp substrate (e.g., Rhodamine 123)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.
-
This compound Pre-incubation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the wells and wash once with PBS.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of solvent as the this compound wells).
-
Incubate for the desired pre-incubation time (e.g., 30, 60, or 90 minutes) at 37°C.
-
-
Substrate Addition: Add the fluorescent P-gp substrate (e.g., Rhodamine 123 at a final concentration of 5 µM) to all wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C, protected from light.
-
Measurement:
-
Remove the substrate-containing medium and wash the cells twice with ice-cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis: Calculate the fold-increase in fluorescence in this compound-treated cells compared to the vehicle control.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes how to determine the cytotoxic effects of this compound over different incubation times.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the this compound dilutions. Include a vehicle control.
-
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C.
-
MTT Addition: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration and time point relative to the vehicle control.
Signaling Pathway and Workflow Diagrams
This compound's Mechanism of Action: L-type Calcium Channel Blockade
Caption: this compound inhibits L-type calcium channels, blocking calcium influx and downstream effects.
This compound's Mechanism of Action: P-glycoprotein Inhibition
Caption: this compound inhibits P-gp, increasing intracellular drug concentration and cytotoxicity.
Experimental Workflow: P-gp Inhibition Assay
Caption: Workflow for assessing P-gp inhibition using this compound and a fluorescent substrate.
References
- 1. This compound (Hydrochloride) | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. ijstr.org [ijstr.org]
- 5. makhillpublications.co [makhillpublications.co]
- 6. This compound decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-[11C]this compound is selectively transported by murine and human P-glycoprotein at the blood–brain barrier, and not by MRP1 and BCRP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R)-[(11)C]this compound is selectively transported by murine and human P-glycoprotein at the blood-brain barrier, and not by MRP1 and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. benchchem.com [benchchem.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Technical Support Center: Troubleshooting Verapamil Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected effects of Verapamil (B1683045) in their experiments.
Frequently Asked Questions (FAQs)
Q1: Beyond L-type calcium channels, what are the known off-target effects of this compound?
A1: this compound is well-documented to have several off-target effects that can influence experimental outcomes. Notably, it can block other ion channels, inhibit efflux pumps, and induce cellular processes like autophagy. Key off-targets include:
-
hERG Potassium Channels: this compound is a potent blocker of hERG (human Ether-à-go-go-Related Gene) potassium channels, which are crucial for cardiac repolarization.[1][2][3] This blockade is concentration-dependent and can be a significant confounding factor in cardiovascular studies.[1][2][3]
-
Other Potassium Channels: this compound has been shown to inhibit other potassium channels as well, including Kv1.1, Kv1.5, and IKs channels, though often at different concentrations than its L-type calcium channel and hERG channel blockade.[4]
-
P-glycoprotein (P-gp): this compound is a known inhibitor of the P-glycoprotein efflux pump, which is involved in multidrug resistance.[5][6][7][8] This can lead to increased intracellular concentrations of other compounds that are P-gp substrates.[7][9]
-
Induction of Autophagy: this compound can induce autophagy in various cell types, a process of cellular self-digestion.[10][11][12][13][14] This effect appears to be independent of its calcium channel blocking activity and can be cytoprotective in some contexts.[10][13]
Q2: I'm observing unexpected cell death or survival in my cell culture experiments with this compound. What could be the cause?
A2: this compound's effect on cell viability can be complex and cell-type dependent. Here are some potential reasons for unexpected outcomes:
-
Induction of Cytoprotective Autophagy: this compound can trigger autophagy, which can promote cell survival under stress.[10][13] If you are co-administering a cytotoxic agent, this compound-induced autophagy might be counteracting its effects.
-
Inhibition of P-glycoprotein: If your cells express P-glycoprotein and you are using a cytotoxic drug that is a P-gp substrate, this compound can increase the intracellular concentration of that drug, leading to enhanced cytotoxicity.[9][15]
-
Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest, typically at the G0/G1 phase, in some cell lines, which would inhibit proliferation.[16][17] However, in other cell types, it may have different effects on the cell cycle.[18]
-
Direct Cytotoxicity: At high concentrations, this compound itself can be cytotoxic.[19][20][21] The cytotoxic threshold can vary significantly between cell lines.[19][20]
Q3: My electrophysiology data shows unexpected changes in action potential duration after applying this compound. Why is this happening?
A3: While this compound is known for its effects on the cardiac action potential through L-type calcium channel blockade, unexpected changes can be attributed to its off-target ion channel activities. The most prominent is the blockade of hERG potassium channels.[1][2]
-
Low Concentrations: At lower concentrations, this compound's blockade of hERG channels can lead to a prolongation of the action potential duration.[1]
-
High Concentrations: At higher concentrations, the L-type calcium channel blocking effect may become more dominant, leading to a shortening of the action potential duration.[1]
This dual effect can lead to complex and sometimes contradictory results depending on the concentration used and the specific ion channel expression profile of the cells being studied.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
-
Possible Cause 1: Autophagy Induction.
-
Troubleshooting Step: Assess for the induction of autophagy. Perform a Western blot for LC3-II and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
Experimental Protocol: Western Blot for Autophagy Markers
-
Treat cells with this compound at the desired concentrations and time points. Include a positive control for autophagy (e.g., starvation or rapamycin) and a negative control (vehicle).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
-
-
Possible Cause 2: P-glycoprotein Inhibition.
-
Troubleshooting Step: Determine if your cells express P-glycoprotein (MDR1). If so, and you are co-administering another drug, check if that drug is a known P-gp substrate. The unexpected potentiation of your co-administered drug's effect could be due to this compound's inhibition of P-gp.[5][6][7]
-
Experimental Workflow: Investigating P-gp Mediated Effects
Caption: Troubleshooting P-gp Inhibition.
-
Issue 2: this compound shows lower than expected potency or no effect in blocking a specific calcium-dependent process.
-
Possible Cause: this compound is a use-dependent channel blocker.
-
Troubleshooting Step: The blocking efficacy of this compound on L-type calcium channels and some off-target channels like hERG can be use- and frequency-dependent.[1][2] This means that the channels need to be in an open or inactivated state for this compound to bind effectively. If your experimental conditions involve cells at a resting membrane potential where the channels are predominantly closed, the apparent potency of this compound will be lower.
-
Experimental Protocol: Patch-Clamp Electrophysiology for Use-Dependence
-
Establish a whole-cell patch-clamp configuration on the cell of interest.
-
Hold the cell at a negative resting potential (e.g., -80 mV) where the channels are closed.
-
Apply a depolarizing pulse train at a low frequency (e.g., 0.1 Hz) to elicit channel opening and record the baseline current.
-
Perfuse the cell with a solution containing this compound.
-
Continue the low-frequency stimulation and observe the gradual block of the current.
-
Increase the frequency of the depolarizing pulse train (e.g., to 1 or 2 Hz).
-
Observe if the degree of block increases with the higher frequency of stimulation, which would confirm use-dependence.
-
-
Issue 3: Contradictory effects on cell proliferation between different cancer cell lines.
-
Possible Cause: Cell-type specific metabolic responses and signaling.
-
Troubleshooting Step: this compound's effect on cellular metabolism can differ between cell types. For example, in some cancer cells, it enhances aerobic glycolysis and maintains ATP levels, which, coupled with autophagy, can be cytoprotective.[10] In contrast, in normal cells, it may deplete ATP.[10] The expression of metabolic enzymes like lactate (B86563) dehydrogenase A (LDHA) can also influence the response to this compound.[10]
-
Signaling Pathway: this compound-Induced Cytoprotective Autophagy
Caption: this compound's Metabolic Effect.
-
Data Summary
Table 1: IC50 Values of this compound for Different Ion Channels
| Channel | Cell Type / Expression System | IC50 | Reference |
| hERG | HEK 293 cells | 143.0 nmol/L | [1][2] |
| hERG | Xenopus oocytes | 5.1 µmol/L | [3] |
| L-type Ca2+ channels | (reported as close to hERG block) | ~143.0 nmol/L | [1][2] |
| Kv1.1 | Xenopus oocytes | 14.0 µmol/L | [4] |
| Kv1.5 | Xenopus oocytes | 5.1 µmol/L | [4] |
| IKs | Xenopus oocytes | 161.0 µmol/L | [4] |
Note: IC50 values can vary depending on the experimental conditions, including temperature, pH, and the specific expression system used.
This technical support guide is intended to provide a starting point for troubleshooting unexpected experimental results with this compound. Given its multiple mechanisms of action, a thorough understanding of its pharmacology beyond L-type calcium channel blockade is essential for accurate data interpretation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound blocks HERG channel by the helix residue Y652 and F656 in the S6 transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of L-type Calcium Channel Antagonists this compound and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses the emergence of P-glycoprotein-mediated multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of this compound as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein system as a determinant of drug interactions: the case of digoxin-verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound on uptake and in vitro toxicity of anthracyclines in human leukemic blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound treatment induces cytoprotective autophagy by modulating cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound induces autophagy to improve liver regeneration in non-alcoholic fatty liver mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Ameliorates Motor Neuron Degeneration and Improves Lifespan in the SOD1G93A Mouse Model of ALS by Enhancing Autophagic Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro growth inhibition of human colonic tumor cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uhod.org [uhod.org]
- 18. Effect of this compound on cell cycle transit and c-myc gene expression in normal and malignant murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. heraldopenaccess.us [heraldopenaccess.us]
- 20. ijstr.org [ijstr.org]
- 21. Toxic Effect of this compound on Human Peripheral Blood Mononuclear Cells and BALB/c Peritoneal Macrophages, in vitro [jkmu.kmu.ac.ir]
Validation & Comparative
Verapamil's Anti-Cancer Efficacy: A Comparative Guide Across Diverse Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of existing research solidifies the potential of Verapamil (B1683045), a widely used calcium channel blocker, as a significant agent in oncology. This guide provides a cross-validated comparison of this compound's anti-cancer effects across various in vitro, in vivo, and clinical models, offering valuable insights for researchers, scientists, and drug development professionals. The data underscores this compound's multifaceted mechanisms of action, primarily revolving around the chemosensitization of resistant tumors and direct anti-tumor activities.
Key Findings: A Snapshot of this compound's Anti-Cancer Performance
This compound has demonstrated notable efficacy in a range of cancer types, both as a monotherapy and in combination with conventional chemotherapeutic agents. Its primary mechanism involves the inhibition of P-glycoprotein (P-gp), a drug efflux pump frequently overexpressed in multi-drug resistant (MDR) tumors.[1][2] By blocking P-gp, this compound increases the intracellular concentration and cytotoxicity of co-administered anti-cancer drugs.[2] Beyond its role in reversing MDR, this compound also exhibits direct anti-neoplastic properties by inducing apoptosis, causing cell cycle arrest, and impeding tumor invasion and metastasis.[3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's anti-cancer effects from various experimental models.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line(s) | This compound Concentration | Observed Effects | Supporting Data | Reference(s) |
| Pancreatic Cancer | L3.6pl, AsPC-1 | 50-200 µM | Inhibition of cell proliferation, especially in gemcitabine-resistant cells.[2] | Dose-dependent reduction in proliferation of L3.6plGres cells, more sensitive than parental L3.6pl cells.[2] | [2][6] |
| Human Colon Cancer | HCT cells | 100 µmol/L | Inhibition of proliferation and induction of apoptosis.[7] | Increased percentage of G0-G1 phase cells and decreased S phase cells.[7] | [7] |
| Bone Cancer | G292 Osteosarcoma | 50-100 µg/ml | Significant inhibition of cell activity.[4] | 50 µg/ml significantly decreased cell activity compared to control.[4] | [4] |
| Cervical Cancer | SiHa | Not Specified | Significantly impaired tumor proliferation and migration. | - | [8][9] |
| Leukemia | K562/ADR, CEM VLB100 | 15 µM | 3-fold decrease in P-gp expression after 72 hours.[10] | Reversible effect, with P-gp levels returning to baseline 24 hours after removal.[10] | [10] |
| Melanoma | A375M, C8161 | Not Specified | Reversibly decreased cell invasion and metastasis. | Reduced cellular invasion and metastases by up to 96%. | |
| Breast Cancer | 4T1-R (Doxorubicin-resistant) | Not Specified | Synergistically induced 100% cytotoxicity with doxorubicin. | - |
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Animal Model | This compound Dosage | Observed Effects | Supporting Data | Reference(s) |
| Pancreatic Cancer | Orthotopic Nude Mouse Model (L3.6plGres-SP cells) | 0.5 mg/Kg and 25 mg/Kg | Substantially reduced tumor growth and metastasis.[2][11][12] | Significant reduction in primary pancreatic tumor growth.[2][12] | [2][11][12] |
| Murine Carcinoma | BALB/c Mice (F311 tumor cells) | Not Specified | Significant decrease in local tumor invasion and metastasis development.[5] | 51.3% inhibition of metastasis.[5] | [5] |
| Cervical Cancer | WT BABL/c Mice (U14 cells) | Not Specified | Significantly suppressed tumor growth and increased survival time. | - | [8][9] |
| Breast Cancer | BALB/c Mice (4T1-R cells) | Not Specified | Did not improve overall survival in combination with doxorubicin. | No inhibition of tumor growth in lungs and liver. |
Table 3: Clinical Trial Outcomes of this compound
| Cancer Type | Study Design | This compound Dosage | Key Outcomes | Conclusion | Reference(s) |
| Small Cell Lung Cancer | Randomized Clinical Study | 120 mg qid for 5 days with each chemotherapy cycle | No significant differences in response or survival. | Low blood levels of this compound may have limited efficacy. | |
| Breast Cancer (Anthracycline-resistant) | Clinical Study (11 patients) | 1280-2560 mg (pretreatment) | 2 complete remissions, 4 partial remissions. | Confirmed potential to overcome multidrug resistance. | |
| Renal Cell Carcinoma | Phase I/II Trial (Dexthis compound) | 120 mg/m² or 180 mg/m² q6h | No partial or complete responses. | Dexthis compound was well-tolerated. |
Signaling Pathways and Mechanisms of Action
This compound's anti-cancer activity is attributed to its influence on several key signaling pathways.
P-glycoprotein (P-gp) Inhibition
The most well-documented mechanism is the inhibition of the P-gp drug efflux pump, a product of the MDR1 gene. P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. This compound directly binds to P-gp, competitively inhibiting its function and restoring drug sensitivity.[1][2]
Caption: this compound inhibits P-glycoprotein, preventing drug efflux and enhancing chemotherapy-induced apoptosis.
Modulation of NFAT2 Signaling
Recent studies have shown that this compound can inhibit tumor growth by modulating the Nuclear Factor of Activated T-cells 2 (NFAT2) signaling pathway.[8][9] This pathway is implicated in tumor proliferation and migration. By downregulating NFAT2, this compound can suppress these malignant characteristics and may also enhance anti-tumor immune responses.[8][9]
Caption: this compound blocks calcium influx, inhibiting the Calcineurin-NFAT2 pathway and subsequent gene transcription related to tumor growth.
Influence on the PARP Pathway
This compound has been shown to enhance the sensitivity of tumor cells to platinum-based chemotherapies by influencing the Poly (ADP-ribose) polymerase (PARP) pathway.[13][14] PARP enzymes are crucial for DNA damage repair. By inhibiting PARP activity, this compound can potentiate the DNA-damaging effects of certain chemotherapeutic agents, leading to increased apoptosis.[13][14]
Caption: this compound inhibits PARP-mediated DNA repair, enhancing the apoptotic effects of DNA-damaging chemotherapy.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (and/or other chemotherapeutic agents) for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines of interest
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as previously described.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells in vitro.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (or other basement membrane extract)
-
Cancer cell lines of interest
-
Serum-free medium and medium with serum (chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cancer cells in serum-free medium containing the desired concentration of this compound.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of invaded cells in several microscopic fields.
In Vivo Tumorigenicity Assay (Orthotopic Pancreatic Cancer Model)
This model recapitulates the growth of tumors in their native environment.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Pancreatic cancer cells (e.g., L3.6plGres-SP)
-
This compound solution for injection
-
Surgical instruments
-
Anesthesia
Procedure:
-
Harvest and resuspend pancreatic cancer cells in a suitable medium.
-
Anesthetize the mice and make a small incision in the left abdominal flank to expose the pancreas.
-
Inject the cancer cells into the tail of the pancreas.
-
Suture the incision and allow the tumors to establish.
-
Once tumors are palpable, randomize the mice into control and treatment groups.
-
Administer this compound (e.g., intraperitoneally) at the desired dosage and schedule.
-
Monitor tumor growth regularly using calipers or imaging techniques.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).
Conclusion
The cross-validation of this compound's anti-cancer effects across these diverse models provides compelling evidence for its continued investigation as a therapeutic agent in oncology. Its ability to overcome multidrug resistance and exert direct anti-tumor effects warrants further preclinical and clinical exploration, particularly in combination with standard-of-care chemotherapies for resistant cancers. The detailed protocols and pathway analyses presented in this guide offer a valuable resource for researchers aiming to build upon these findings and unlock the full potential of this compound in the fight against cancer.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. This compound inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uhod.org [uhod.org]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. This compound inhibits tumor protease production, local invasion and metastasis development in murine carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The calcium channel blocker this compound and cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound modulates NFAT2 to inhibit tumor growth and potentiates PD1ab immune checkpoint inhibitor therapy in cervical cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. This compound enhances the sensitivity of oxaliplatin to tumor cells by influencing the PARP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Verapamil and Diltiazem on Cardiac Function: A Guide for Researchers
This guide provides a detailed comparative analysis of the cardiac effects of two non-dihydropyridine calcium channel blockers, Verapamil (B1683045) and Diltiazem (B1670644). Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their impact on key cardiac parameters, outlines detailed experimental protocols for assessing these effects, and illustrates the underlying signaling pathways.
Executive Summary
This compound and Diltiazem are both Class IV antiarrhythmic agents that exert their effects by blocking L-type calcium channels, which are crucial for cardiac myocyte excitation-contraction coupling. While they share a common mechanism, they exhibit distinct pharmacological profiles. This compound generally demonstrates a more potent negative inotropic effect, meaning it more strongly reduces the force of myocardial contraction.[1][2] Diltiazem, while still having negative inotropic properties, is considered to have a more balanced profile with a less pronounced effect on contractility compared to this compound.[2] Both drugs effectively slow atrioventricular (AV) nodal conduction and heart rate, making them useful in the management of supraventricular tachycardias.[3][4][5][6] However, subtle differences in their binding kinetics and state-dependent channel blockade may underlie their varying clinical and experimental effects.[3]
Data Presentation: Comparative Effects on Cardiac Function
The following tables summarize quantitative data from preclinical studies, providing a side-by-side comparison of this compound and Diltiazem's effects on key cardiac parameters.
Table 1: Comparative Effects on Atrioventricular (AV) Conduction and Refractoriness in Isolated Guinea Pig Hearts
| Parameter | This compound | Diltiazem | Reference |
| Concentration for Comparable AV Conduction Time Prolongation | 0.01 µM | 0.03 µM | [3][4] |
| Effect on AV Nodal Refractoriness | Prolongs AV nodal refractoriness to a greater degree than Diltiazem | Prolongs AV nodal refractoriness | [6] |
| Anterograde Wenckebach Cycle Length | Comparable increase to Diltiazem | Comparable increase to this compound | [3] |
| Mean Ventricular Cycle Length during Atrial Flutter | Comparably prolonged to Diltiazem | Comparably prolonged to this compound | [3] |
| Maximal Ventricular Cycle Length during Atrial Flutter | Significantly more pronounced prolongation | Less pronounced prolongation than this compound | [3] |
Table 2: Comparative Negative Inotropic Effects
| Experimental Model | This compound | Diltiazem | Reference |
| Isolated Rabbit Papillary Muscle | Potent negative inotropic effect | Potent negative inotropic effect, but less potent than this compound | [7] |
| Isolated Rat Hearts (Langendorff) | Negative inotropic effect counteracted by increased calcium | Negative inotropic effect counteracted by increased calcium | [8] |
| Human Myocardium (in vitro) | Stronger negative inotrope | Less pronounced negative inotropic effect | [1] |
Table 3: Comparative Effects on L-type Calcium Channels and Sarcoplasmic Reticulum
| Parameter | This compound | Diltiazem | Reference |
| IC50 for L-type Calcium Channel Blockade | High-affinity block (IC50 ≈ 143.0 nmol/L for HERG, a proxy) | Weaker block of HERG current (IC50 = 17.3 µmol/L) | [9][10] |
| IC50 for Inhibition of Ca2+ Uptake by Sarcoplasmic Reticulum | ~290 µmol/L | ~260 µmol/L | [11] |
| IC50 for Inhibition of Ag+-induced Ca2+ Release from SR | ~100 µmol/L | ~79 µmol/L | [11] |
| IC50 for Inhibition of Ca2+-induced Ca2+ Release from SR | ~310 µmol/L | ~330 µmol/L | [11] |
Signaling Pathways
This compound and Diltiazem exert their primary effects by binding to the α1 subunit of the L-type calcium channel, albeit at overlapping but distinct sites.[12] This blockade reduces the influx of calcium into cardiac myocytes during depolarization, leading to a cascade of downstream effects on excitation-contraction coupling.
Caption: Mechanism of action of this compound and Diltiazem on cardiac excitation-contraction coupling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Langendorff Isolated Heart Perfusion
This ex vivo technique allows for the assessment of drug effects on cardiac contractile function and heart rate in the absence of systemic influences.[13][14][15][16]
Experimental Workflow:
Caption: Workflow for Langendorff isolated heart perfusion experiment.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., guinea pig, rabbit, or rat) according to approved institutional protocols. Administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.
-
Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure should be kept constant (e.g., 60-80 mmHg).
-
Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Place electrodes on the epicardial surface to record an electrocardiogram (ECG).
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (dP/dt) are recorded.
-
Drug Administration: Introduce this compound or Diltiazem into the perfusate at a range of concentrations. Administer each concentration for a sufficient duration to achieve a steady-state effect.
-
Data Acquisition and Analysis: Continuously record cardiac parameters throughout the experiment. Analyze the data to determine the dose-dependent effects of each drug on heart rate, LVDP, +dP/dt (an index of contractility), and -dP/dt (an index of relaxation).
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of L-type calcium currents (ICa,L) in isolated cardiomyocytes, providing insights into the potency and kinetics of channel blockade.[17][18][19][20][21]
Protocol:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from an adult animal (e.g., rat or guinea pig) using enzymatic digestion.[22][23][24][25]
-
Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain a cesium-based solution to block potassium currents and EGTA to buffer intracellular calcium.
-
Seal Formation: Approach a single cardiomyocyte with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV) to elicit ICa,L.
-
Drug Application: Perfuse the cell with an external solution containing this compound or Diltiazem at various concentrations.
-
Data Acquisition and Analysis: Record the peak ICa,L at each drug concentration. Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value for each drug.
Intracellular Calcium Measurement
This method utilizes fluorescent calcium indicators, such as Fura-2, to measure changes in intracellular calcium concentration ([Ca2+]i) in response to drug treatment.
Protocol:
-
Cardiomyocyte Isolation and Plating: Isolate and plate cardiomyocytes as described in the patch-clamp protocol.
-
Dye Loading: Incubate the cardiomyocytes with the acetoxymethyl (AM) ester form of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm. Allow sufficient time for this process to complete.
-
Fluorescence Imaging: Mount the coverslip with the dye-loaded cells on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Measurement: Electrically stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz) and record baseline calcium transients. For ratiometric dyes like Fura-2, measure the fluorescence emission at two different excitation wavelengths.
-
Drug Application: Perfuse the cells with this compound or Diltiazem at various concentrations.
-
Data Acquisition and Analysis: Record the changes in the fluorescence ratio, which corresponds to changes in [Ca2+]i. Analyze the amplitude and kinetics of the calcium transients to determine the effects of each drug.
Conclusion
This compound and Diltiazem, while both effective L-type calcium channel blockers, exhibit notable differences in their cardiac effects. This compound typically demonstrates a more pronounced negative inotropic effect compared to Diltiazem. Both drugs effectively slow AV conduction and heart rate, but this compound may have a greater effect on prolonging AV nodal refractoriness. These differences are likely attributable to their distinct binding kinetics and state-dependent interactions with the L-type calcium channel. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced cardiac effects of these and other cardiovascular drugs.
References
- 1. meded101.com [meded101.com]
- 2. Differential cardiovascular effects of calcium channel blocking agents: potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and diltiazem on the ventricular rate during simulated atrial flutter in isolated guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the frequency-dependent effects on the atrioventricular node of this compound, amiodarone, digoxin, and diltiazem in isolated guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The comparative effects of diltiazem and this compound on atrioventricular conduction and atrioventricular reentry tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative clinical electrophysiologic effects of diltiazem, this compound and nifedipine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of nifedipine, diltiazem and this compound on the mechanical activity of rabbit papillary muscles induced by barium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of calcium chloride on this compound- and diltiazem-pretreated isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Mechanism of block and identification of the this compound binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of diltiazem or this compound on calcium uptake and release from chicken skeletal muscle sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijbcp.com [ijbcp.com]
- 16. Langendorff heart - Wikipedia [en.wikipedia.org]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Whole Cell Patch Clamp Protocol [protocols.io]
- 20. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 21. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 22. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 24. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Verapamil Versus Other P-glycoprotein Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Verapamil with other notable P-glycoprotein (P-gp) inhibitors. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer therapy and influences the pharmacokinetics of numerous drugs. Understanding the comparative efficacy and mechanisms of various P-gp inhibitors is crucial for advancing research and developing effective therapeutic strategies.
Mechanism of Action: A Generational Shift
P-gp inhibitors are often categorized into three generations based on their specificity and potency.
-
First-Generation Inhibitors: this compound, a calcium channel blocker, is a classic first-generation P-gp inhibitor.[1] Its inhibitory action is primarily competitive, where it directly vies with P-gp substrates for the same binding sites.[2] However, its clinical utility as an MDR modulator is often limited by its cardiovascular effects, which occur at the concentrations required for effective P-gp inhibition.[2] Some studies also suggest that this compound can decrease the expression of P-gp at the mRNA and protein levels, indicating a dual mechanism of action.[1]
-
Second-Generation Inhibitors: This group, including drugs like Valspodar, offered improved potency over the first generation but often came with significant drug-drug interactions due to their inhibition of cytochrome P450 enzymes.
-
Third-Generation Inhibitors: More recent inhibitors such as Tariquidar (B1662512), Elacridar (B1662867), and Zosuquidar were developed for higher potency and specificity, with fewer off-target effects.[3]
-
Tariquidar is a potent, non-competitive inhibitor that binds with high affinity to P-gp (Kd = 5.1 nM).[4] Its mechanism involves blocking the transition of P-gp to an open conformation, thereby inhibiting drug efflux while paradoxically activating its ATPase activity.[5][6]
-
Elacridar is a potent dual inhibitor of P-gp and Breast Cancer Resistance Protein (BCRP).[7] It has been shown to be approximately three times more potent than Tariquidar in increasing the brain distribution of P-gp substrates in preclinical models.[8]
-
Zosuquidar acts as a high-affinity, competitive inhibitor that binds to the substrate-binding domain of P-gp, effectively preventing the efflux of chemotherapeutic agents.[9] It is highly selective for P-gp with a Ki of 59nM.[10]
-
Quantitative Comparison of P-gp Inhibitory Activity
The following tables summarize the inhibitory potency of this compound and other selected P-gp inhibitors. It is important to note that IC50 values can vary significantly between studies due to different cell lines, substrates, and experimental conditions.
| Inhibitor | IC50 (µM) | Cell Line | Substrate/Assay | Reference(s) |
| This compound | 11.8 | MCF7R | Rhodamine 123 accumulation | [11] |
| 2.2 | Caco-2 | Digoxin transport | [12] | |
| Cyclosporin A | 2.8 | MCF7R | Rhodamine 123 accumulation | [11] |
| 7.2 (EC50, in vivo) | Rat Brain | [3H]this compound uptake | [13] | |
| Tariquidar | 0.025 - 0.080 | Various MDR lines | Reversal of resistance | [14] |
| 3.0 mg/kg (ED50, in vivo) | Rat Brain | (R)-[11C]this compound PET | [8] | |
| Elacridar | 1.2 mg/kg (ED50, in vivo) | Rat Brain | (R)-[11C]this compound PET | [8] |
| Zosuquidar | 0.059 (Ki, nM) | - | - | [10] |
| 0.417 | - | Etoposide transport | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are outlines of common assays used to evaluate P-gp inhibition.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123. An increase in intracellular fluorescence indicates P-gp inhibition.
-
Cell Culture: P-gp overexpressing cells (e.g., MCF7R) and the parental cell line (e.g., MCF7) are cultured to confluence in 96-well plates.
-
Inhibitor Incubation: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 30 minutes) at 37°C.[11]
-
Substrate Addition: Rhodamine 123 is added to a final concentration of approximately 5.25 µM, and the cells are incubated for another 30 minutes at 37°C.[11]
-
Fluorescence Measurement: After incubation, the cells are washed with cold PBS to stop the efflux. The intracellular fluorescence is then measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence in inhibitor-treated cells is compared to that in untreated cells to determine the percent inhibition and calculate the IC50 value.
Calcein-AM Efflux Assay
This high-throughput assay uses Calcein-AM, a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases. P-gp inhibition leads to the accumulation of fluorescent calcein.
-
Cell Seeding: P-gp overexpressing cells are seeded in a 96-well plate and allowed to attach overnight.[16]
-
Inhibitor Pre-incubation: The culture medium is removed, and cells are pre-incubated with the test inhibitor (e.g., Zosuquidar) for 30-60 minutes at 37°C.[16]
-
Calcein-AM Staining: A working solution of Calcein-AM is added to a final concentration of 0.5-1 µM, and the plate is incubated for 15-60 minutes at 37°C, protected from light.[16][17]
-
Fluorescence Quantification: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~520 nm) or by flow cytometry.[16]
-
Calculation: The percentage of P-gp inhibition is calculated using the formula: % Inhibition = [(Finhibitor - FMDR) / (Fparental - FMDR)] x 100.[16]
Bidirectional Transport Assay
This assay, often conducted using Caco-2 cell monolayers, evaluates the effect of an inhibitor on the transport of a P-gp substrate (e.g., digoxin) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A decrease in the B-A/A-B efflux ratio indicates P-gp inhibition.
-
Cell Monolayer Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) until a confluent monolayer with tight junctions is formed.
-
Inhibitor and Substrate Addition: The P-gp substrate (e.g., [3H]digoxin) and the test inhibitor are added to either the apical or basolateral chamber.
-
Sampling: At designated time points, samples are taken from the opposite chamber to determine the amount of substrate transported.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.
-
Efflux Ratio Determination: The efflux ratio (Papp B-A / Papp A-B) is calculated in the presence and absence of the inhibitor to determine the extent of P-gp inhibition.
Visualizing Mechanisms and Pathways
The following diagrams, generated using the DOT language, illustrate key concepts related to P-gp inhibition.
Caption: The ATP-dependent efflux mechanism of P-glycoprotein (P-gp).
Caption: Comparative mechanisms of competitive (this compound) and non-competitive (Tariquidar) P-gp inhibition.
Caption: Workflow for the Calcein-AM P-gp inhibition assay.
Caption: this compound's potential influence on P-gp expression via the ROS/p38 MAPK signaling pathway.
References
- 1. This compound decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]this compound PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hbcag-hepatitis-b-virus-18-27.com [hbcag-hepatitis-b-virus-18-27.com]
- 10. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. This compound P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
Verapamil and its Analogs: A Head-to-Head Comparison for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Verapamil (B1683045) and its key analogs: Northis compound, Gallopamil (B102620), Anipamil, and Ronipamil. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways to aid in understanding their mechanisms and potential applications.
Introduction to this compound and its Analogs
This compound is a phenylalkylamine class L-type calcium channel blocker widely used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[1] Its therapeutic effects are primarily mediated by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced myocardial contractility and heart rate.[1] this compound is a racemic mixture, with the S-enantiomer being more potent than the R-enantiomer.[2] Its analogs have been developed to refine its therapeutic profile, offering variations in potency, tissue selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of this compound and its principal metabolite and synthetic analogs.
Pharmacodynamic Comparison: L-type Calcium Channel Blockade
The primary mechanism of action for this compound and its analogs is the blockade of L-type calcium channels. The potency of this blockade is a critical determinant of their pharmacological effects. The following table summarizes the available quantitative data on their inhibitory activity.
| Compound | IC50 / pIC50 | Experimental Model | Tissue | Reference |
| This compound | pIC50: 6.26 | Human small arteries (vasa vasorum) | Vascular Smooth Muscle | [1] |
| pIC50: 6.91 | Human right atrial trabeculae muscle | Cardiac Muscle | [1] | |
| K(D): 8.51 x 10⁻⁸ M | Rat thoracic aorta vascular smooth muscle cells | Vascular Smooth Muscle | [3] | |
| Gallopamil | More potent than this compound | Exercise-induced asthma model in humans | Vascular Smooth Muscle | [4] |
| Anipamil | Lowers left ventricular pressure in the same concentration range as this compound (10⁻⁸ - 10⁻⁴ mol/l) | Isolated rabbit heart | Myocardial Muscle | [5] |
| Ronipamil | Limited antiarrhythmic actions compared to Anipamil | Conscious rats with ischemia-induced arrhythmias | Cardiac Tissue | [6] |
Note: Direct comparative IC50 values under identical experimental conditions are not always available in the literature, necessitating careful interpretation of the data.
Pharmacokinetic Profile
The absorption, distribution, metabolism, and excretion profiles of this compound and its analogs significantly influence their clinical utility. This compound undergoes extensive first-pass metabolism, primarily by CYP3A4, leading to low bioavailability.[7] Northis compound is the main active metabolite.
| Parameter | This compound | Northis compound | Gallopamil | Anipamil | Ronipamil |
| Bioavailability | 20%[7] | - | High first-pass metabolism | Long-acting[8] | - |
| Half-life (t½) | 3-5 hours[9] | - | - | - | - |
| Metabolism | Hepatic (CYP3A4)[7] | Formed by N-demethylation of this compound | - | - | - |
| Protein Binding | ~90% | - | - | - | - |
| Excretion | >95% metabolized[9] | - | - | - | - |
Clinical Efficacy and Safety
Clinical trials have established the efficacy of this compound in managing hypertension and angina.[10][11] Data from a meta-analysis of randomized trials indicated that this compound use in patients with myocardial infarction was associated with a reduced risk of nonfatal reinfarction.[12][13] For angina, this compound has been shown to be effective, but data on its impact on mortality in this patient group is limited.[13] In hypertension, while effective at lowering blood pressure, large-scale trials have shown its outcomes to be comparable to diuretics and beta-blockers.
Direct comparative clinical trial data for this compound against its analogs is less abundant. One study in patients with exercise-induced asthma found that inhaled Gallopamil and this compound had a comparable degree of inhibition, despite Gallopamil being a more potent vascular smooth muscle calcium antagonist.[4] Another study in conscious rats with ischemia-induced arrhythmias showed that Anipamil had a more favorable ratio of antiarrhythmic to hypotensive effects compared to this compound.[6]
The most common side effect of this compound is constipation.[10]
Signaling Pathways and Mechanisms
This compound's therapeutic effects stem from its ability to block L-type calcium channels, thereby reducing intracellular calcium concentration. This has several downstream consequences in cardiomyocytes.
Recent studies have also suggested that this compound's cardioprotective effects may involve other signaling pathways. For instance, this compound has been shown to alleviate myocardial ischemia/reperfusion injury by activating the JAK2/STAT3 signaling pathway and by attenuating oxidative stress via activation of SIRT1.[12]
Experimental Protocols
Measurement of L-type Calcium Channel Blocking Activity (Patch-Clamp Electrophysiology)
Objective: To quantify the inhibitory effect of a compound on L-type calcium channel currents.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the human cardiac L-type calcium channel (Ca_v_1.2), such as HEK293 cells.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp configuration is established.
-
The extracellular solution contains Ba²⁺ as the charge carrier to isolate calcium channel currents.
-
The intracellular solution is designed to block potassium and sodium channels.
-
A holding potential of -80 mV is applied.
-
Depolarizing voltage steps are applied to elicit inward Ba²⁺ currents through the L-type calcium channels.
-
-
Drug Application: The test compound (e.g., this compound or its analog) is perfused at increasing concentrations.
-
Data Analysis: The peak inward current at each concentration is measured and normalized to the control current. An IC50 value is determined by fitting the concentration-response data to a Hill equation.
Isolated Perfused Heart (Langendorff) Model
Objective: To assess the direct cardiac effects of a compound in an ex vivo setting.
Methodology:
-
Heart Isolation: A heart is excised from a small mammal (e.g., rat or rabbit) and mounted on a Langendorff apparatus.
-
Retrograde Perfusion: The aorta is cannulated, and a physiological salt solution (e.g., Krebs-Henseleit buffer) is perfused retrogradely, maintaining the heart's viability.
-
Parameter Measurement:
-
A balloon catheter is inserted into the left ventricle to measure isovolumic pressure (left ventricular developed pressure, LVDP) and heart rate.
-
Coronary flow can be measured by collecting the coronary effluent.
-
An electrocardiogram (ECG) can be recorded.
-
-
Drug Administration: The test compound is added to the perfusate at various concentrations.
-
Data Analysis: Changes in LVDP, heart rate, coronary flow, and ECG parameters are recorded and analyzed to determine the compound's inotropic, chronotropic, and vasoactive effects.
Conclusion
This compound and its analogs represent a clinically important class of cardiovascular drugs. While they share a common mechanism of L-type calcium channel blockade, they exhibit distinct pharmacodynamic and pharmacokinetic profiles. Northis compound, the active metabolite of this compound, contributes to its overall therapeutic effect. Analogs such as Gallopamil, Anipamil, and Ronipamil offer potential for improved tissue selectivity and duration of action. However, a comprehensive head-to-head comparison is hampered by the limited availability of direct comparative data, particularly from clinical trials. Further research is warranted to fully elucidate the comparative efficacy and safety of these analogs to guide future drug development and clinical applications.
References
- 1. Electrophysiology and pharmacology of cardiac arrhythmias. VI. Cardiac effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of calcium antagonist-L-type calcium channel interactions by a vascular smooth muscle cell membrane chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of two calcium antagonists, this compound and gallopamil (D-600), in exercise-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with this compound and gallopamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of conventional and slow-release this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound therapy for stable exertional angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound use in patients with cardiovascular disease: an overview of randomized trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound use in patients with cardiovascular disease: An overview of randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical results of the this compound inHypertension and Atherosclerosis Study. VHAS Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinician.nejm.org [clinician.nejm.org]
Verapamil vs. Second-Generation Calcium Channel Blockers: A Comparative Guide
Introduction
Calcium channel blockers (CCBs) are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1] These drugs exert their effects by inhibiting the influx of calcium ions through voltage-gated calcium channels, primarily the L-type channels, which are crucial for muscle contraction and cardiac conduction.[2][3] CCBs are broadly classified into several generations and distinct chemical classes. Verapamil, a phenylalkylamine, represents the first generation of non-dihydropyridine CCBs. Second-generation CCBs are predominantly composed of dihydropyridines (e.g., amlodipine (B1666008), felodipine) and were developed to improve upon the pharmacokinetic profiles and tissue selectivity of earlier agents.[4][5]
This guide provides an objective, data-driven comparison between this compound and second-generation calcium channel blockers, focusing on their mechanisms of action, tissue selectivity, clinical profiles, and the experimental methodologies used to characterize them.
Mechanism of Action and Receptor Binding
The primary therapeutic target for both this compound and second-generation CCBs is the α1 subunit of the L-type voltage-gated calcium channel, which forms the ion-conducting pore.[4] However, their interaction with this target differs significantly in binding site and state dependency, which underlies their distinct pharmacological profiles.
-
This compound (Phenylalkylamine): this compound accesses its binding site from the intracellular side of the cell membrane, physically occluding the channel pore.[4] Its binding site is located within the transmembrane segments IIIS6 and IVS6.[6][7] A key feature of this compound is its "use-dependent" or "frequency-dependent" blockade. It binds with higher affinity to channels that are in the open or inactivated states, which occur more frequently in tissues with higher firing rates, such as the sinoatrial (SA) and atrioventricular (AV) nodes of the heart.[7][8] This explains its pronounced cardiac effects.
-
Second-Generation CCBs (Dihydropyridines): Dihydropyridines, such as amlodipine and nifedipine, bind to a distinct, allosterically linked receptor site on the exterior of the α1 subunit, specifically at the interface between domains III and IV.[6][9][10] Their action is characterized by "voltage-dependency," showing a much higher affinity for channels in the depolarized (inactivated) state.[11] Since vascular smooth muscle cells have a more depolarized resting membrane potential than cardiac myocytes, dihydropyridines exhibit greater selectivity for blood vessels.[11]
Tissue Selectivity and Pharmacological Effects
The most critical distinction between this compound and second-generation dihydropyridine (B1217469) CCBs is their relative selectivity for cardiac versus vascular tissue. This selectivity dictates their clinical utility and adverse effect profiles.
-
This compound (Cardioselective): this compound exhibits significant effects on the heart.[12] It is a potent negative inotrope (reduces contractility), chronotrope (reduces heart rate), and dromotrope (slows AV conduction).[1] While it does cause vasodilation, this effect is less pronounced than that of dihydropyridines.[13][14] Its cardioselectivity makes it effective for treating supraventricular arrhythmias.[2]
-
Second-Generation CCBs (Vascular-Selective): These agents are potent arterial vasodilators with minimal direct impact on myocardial contractility or the cardiac conduction system at standard therapeutic doses.[11][15][16] Their powerful vasodilatory action leads to a significant reduction in systemic vascular resistance, making them highly effective for hypertension.[1] However, this can also trigger a baroreceptor-mediated reflex tachycardia, particularly with shorter-acting formulations.[1][14]
Table 1: Comparison of Tissue Selectivity and Hemodynamic Effects
| Parameter | This compound (First-Gen, Non-DHP) | Second-Generation CCBs (Dihydropyridines) |
| Primary Site of Action | Myocardium, SA/AV Nodes | Vascular Smooth Muscle (Arterioles) |
| Vascular/Cardiac Ratio | Low (e.g., ~1.9 - 2.1)[11] | High (e.g., ~31 - 877)[11] |
| Vasodilation | Moderate | Potent |
| Heart Rate (Chronotropy) | Decreased | No direct effect; may cause reflex increase |
| Contractility (Inotropy) | Decreased | No significant direct effect |
| AV Conduction (Dromotropy) | Decreased (Slowed) | No direct effect |
Pharmacokinetics and Clinical Data
Second-generation CCBs were engineered to offer improved pharmacokinetic properties, such as longer half-lives, which allow for once-daily dosing and provide more stable plasma concentrations, thereby reducing side effects associated with plasma peaks and troughs.
Table 2: Comparative Pharmacokinetic and Clinical Profile
| Feature | This compound | Amlodipine (Representative Second-Gen DHP) |
| Bioavailability | 20-35% (due to high first-pass metabolism) | 64-90% |
| Half-life | 3-7 hours (immediate release) | 30-50 hours |
| Primary Metabolism | Hepatic (CYP3A4)[12] | Hepatic (CYP3A4) |
| Primary Clinical Uses | Hypertension, Angina, Supraventricular Arrhythmias[1][17] | Hypertension, Angina[18] |
| Common Adverse Effects | Constipation [17][19], Bradycardia, AV Block, Dizziness[19] | Peripheral Edema [20], Flushing, Headache, Dizziness, Reflex Tachycardia[1] |
| Contraindications | Severe left ventricular dysfunction, hypotension, sick sinus syndrome, 2nd/3rd-degree AV block[19][21] | Hypersensitivity, severe hypotension |
Key Experimental Protocols
The distinct properties of calcium channel blockers are elucidated through various in-vitro and ex-vivo experimental techniques. The whole-cell patch-clamp technique is a gold-standard electrophysiological method used to directly measure the inhibitory effect of a compound on L-type calcium channel currents.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of a test compound (e.g., this compound or a second-generation CCB) on L-type calcium currents (ICa,L) in isolated cells expressing these channels, such as vascular smooth muscle cells or cardiomyocytes.
-
Cell Preparation: Isolate primary cells (e.g., ventricular myocytes) or use a cell line (e.g., CHO or HEK cells) stably transfected with the α1 subunit of the L-type calcium channel.[22][23]
-
Electrode and Solutions:
-
Pipette Solution (Intracellular): Contains a cesium-based solution to block potassium currents, a calcium buffer (EGTA), and ATP/GTP to support cell health.
-
Bath Solution (Extracellular): Contains a physiological salt solution with barium (Ba2+) or calcium (Ca2+) as the charge carrier.[23] Barium is often used as it passes through calcium channels more readily and reduces calcium-dependent inactivation.
-
-
Recording:
-
Achieve a high-resistance "giga-seal" between the glass micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.
-
-
Voltage Protocol:
-
Hold the cell membrane at a negative potential (e.g., -80 mV) to keep the channels in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV or +10 mV) to activate the L-type calcium channels and record the resulting inward current.[24]
-
-
Drug Application:
-
Establish a stable baseline recording of the ICa,L.
-
Perfuse the bath with the extracellular solution containing the test compound at various concentrations.
-
Record the current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward current amplitude before and after drug application.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value (the concentration at which the drug inhibits 50% of the current), providing a quantitative measure of the drug's potency.
-
Summary and Classification
This compound and second-generation CCBs represent two distinct therapeutic strategies for modulating L-type calcium channel function. The choice between them is governed by the desired clinical outcome and the patient's comorbidities.
-
This compound is a first-generation, non-dihydropyridine CCB characterized by its cardioselectivity . Its primary value lies in applications requiring heart rate control and antiarrhythmic effects.
-
Second-generation CCBs are typically dihydropyridines characterized by their vascular selectivity . They are highly effective vasodilators, making them a preferred choice for hypertension, particularly in patients where cardiac depression should be avoided.
References
- 1. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 2. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. New Generation Calcium Channel Blockers in Hypertensive Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
- 6. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MOLECULAR DETERMINANTS OF DRUG BINDING AND ACTION ON L-TYPE CALCIUM CHANNELS | Annual Reviews [annualreviews.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular localization of regions in the L-type calcium channel critical for dihydropyridine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium channel antagonists: cardiovascular selectivity of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. Calcium channel antagonists - Australian Prescriber [australianprescriber.tg.org.au]
- 15. Second-generation calcium antagonists: search for greater selectivity and versatility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ohsu.edu [ohsu.edu]
- 17. drugs.com [drugs.com]
- 18. This compound vs Amlodipine | Power [withpower.com]
- 19. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 20. drugs.com [drugs.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of calcium channel inactivation is dependent upon the test pulse potential - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Verapamil Research: A Comparative Guide for Scientists
This guide provides an objective comparison of published research findings on Verapamil (B1683045), focusing on its efficacy in treating Prinzmetal's Variant Angina and Episodic Cluster Headache. The information presented is intended for researchers, scientists, and drug development professionals, offering a concise summary of key clinical data, detailed experimental protocols, and visual representations of the underlying pharmacology and trial designs.
This compound in the Treatment of Prinzmetal's Variant Angina
Prinzmetal's variant angina is a form of angina pectoris characterized by chest pain at rest, often caused by coronary artery spasm. The following sections compare the findings of a foundational study on the use of this compound for this condition with a subsequent independent validation study.
Quantitative Data Comparison
| Parameter | Johnson et al. (1981)[1] | Parodi et al. (1979)[2] |
| Study Design | Double-blind, placebo-controlled, randomized crossover trial | Double-blind, placebo-controlled, randomized crossover trial |
| Number of Patients | 16 | 12 |
| This compound Dosage | 320-480 mg/day | 480 mg/day |
| Primary Endpoint | Frequency of anginal attacks per week | Number of ischemic episodes per 48 hours |
| Results on Primary Endpoint | This compound: 1.7 ± 2.8 attacks/weekPlacebo: 12.6 ± 25.9 attacks/week (p < 0.01) | This compound: 23 and 31 episodesPlacebo: 123 and 130 episodes (p < 0.006 and p < 0.003) |
| Secondary Endpoint | Nitroglycerin consumption per week | Not explicitly reported in the same format |
| Results on Secondary Endpoint | This compound: 2.1 ± 3.3 tablets/weekPlacebo: 14.4 ± 34.4 tablets/week (p < 0.05) | - |
Experimental Protocols
Johnson et al. (1981):
-
Patient Selection: 16 patients with a clinical diagnosis of Prinzmetal's variant angina, characterized by chest pain at rest with associated transient ST-segment elevation on the electrocardiogram.
-
Study Design: A randomized, double-blind, placebo-controlled crossover trial. Patients were randomly assigned to receive either this compound (80 mg four times daily, with an optional increase to 120 mg four times daily) or a matching placebo for one month, followed by a one-week washout period, and then crossed over to the other treatment for one month.
-
Data Collection: Patients maintained a daily diary of anginal episodes and nitroglycerin consumption. Ambulatory electrocardiographic monitoring was performed for 48 hours at the end of each treatment period.
-
Statistical Analysis: A paired t-test was used to compare the frequency of anginal attacks and nitroglycerin consumption between the this compound and placebo periods.
Parodi et al. (1979):
-
Patient Selection: 12 patients admitted to a coronary care unit with frequent daily attacks of angina at rest, attributed to coronary vasospasm.
-
Study Design: A double-blind, randomized, crossover study. After a 48-hour run-in period, patients received either oral this compound (480 mg/day) or a placebo for 48 hours, with alternating treatment periods.
-
Data Collection: Continuous electrocardiographic monitoring was used to document transient ischemic episodes (with or without pain).
-
Statistical Analysis: The number of ischemic attacks during the this compound and placebo periods was compared.
This compound in the Prophylaxis of Episodic Cluster Headache
Episodic cluster headache is a primary headache disorder characterized by recurrent, severe, unilateral headaches. The following sections compare the findings of a key study on the prophylactic use of this compound with another significant clinical trial.
Quantitative Data Comparison
| Parameter | Leone et al. (2000)[3][4] | Bussone et al. (1990)[5] |
| Study Design | Double-blind, double-dummy, placebo-controlled, parallel-group trial | Double-blind, double-dummy, crossover trial |
| Number of Patients | 30 | 30 (with chronic cluster headache) |
| This compound Dosage | 360 mg/day (120 mg three times daily) | 360 mg/day |
| Primary Endpoint | Mean daily attack frequency in the second week | Headache index (frequency x intensity) |
| Results on Primary Endpoint | This compound: 0.6 ± 0.8 attacks/dayPlacebo: 1.65 ± 1.2 attacks/day (p < 0.001) | This compound showed a significant reduction in the headache index compared to baseline (p < 0.01). |
| Secondary Endpoint | Daily consumption of abortive agents in the second week | Latency to therapeutic effect |
| Results on Secondary Endpoint | This compound: 0.5 ± 0.7 doses/dayPlacebo: 1.2 ± 1.0 doses/day (p < 0.004) | This compound had a shorter latency period compared to lithium. |
Experimental Protocols
Leone et al. (2000):
-
Patient Selection: 30 patients with episodic cluster headache according to the criteria of the International Headache Society.
-
Study Design: A double-blind, double-dummy, placebo-controlled, parallel-group study. After a 5-day run-in period, patients were randomized to receive either this compound (120 mg three times a day) or a placebo for 14 days.
-
Data Collection: Patients maintained a daily diary to record the number and intensity of headache attacks and the consumption of abortive medication.
-
Statistical Analysis: The mean daily attack frequency and consumption of abortive agents during the second week of treatment were compared between the two groups using statistical tests for independent samples.
Bussone et al. (1990):
-
Patient Selection: 30 patients with chronic cluster headache.
-
Study Design: A multicenter, double-dummy, double-blind, crossover trial comparing this compound with lithium carbonate. Patients received one drug for a specified period, followed by a washout period, and then the other drug.
-
Data Collection: Patients recorded headache frequency and intensity in a diary.
-
Statistical Analysis: The headache index (frequency multiplied by intensity) was calculated and compared between the two treatment periods.
Mandatory Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound blocks L-type calcium channels, reducing calcium influx and causing vasodilation.
Experimental Workflow for a Double-Blind, Placebo-Controlled Clinical Trial
Caption: A typical workflow for a randomized, double-blind, placebo-controlled clinical trial.
References
- 1. A controlled trial of this compound for Prinzmetal's variant angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of unstable angina at rest by this compound. A double-blind cross-over study in coronary care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the prophylaxis of episodic cluster headache: a double-blind study versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Double blind comparison of lithium and this compound in cluster headache prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Verapamil
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Verapamil, a calcium channel blocker commonly used in research. Adherence to these protocols is crucial to minimize environmental impact and ensure a safe laboratory environment.
Regulatory Framework for this compound Disposal
This compound is not classified as an acutely toxic (P-listed) or toxic (U-listed) hazardous waste by the Resource Conservation and Recovery Act (RCRA)[1][2][3]. However, it is still considered a chemical waste and must be disposed of properly to prevent environmental contamination[4][5]. Improper disposal, such as drain disposal, is prohibited for hazardous waste pharmaceuticals and is a poor practice for any chemical waste[6][7]. The primary method for the disposal of pharmaceutical waste is incineration by a licensed environmental management vendor[6][8].
Step-by-Step Disposal Procedures for this compound Waste
This section outlines the procedures for handling different forms of this compound waste in a laboratory setting. These steps are based on general best practices for laboratory chemical waste and information specific to pharmaceutical disposal[7][8].
1. Solid this compound Waste (Pure compound, contaminated PPE, and labware)
-
Segregation: Collect all solid this compound waste separately from other laboratory waste. This includes unused or expired pure this compound, as well as contaminated items such as gloves, weighing paper, pipette tips, and vials[8].
-
Containerization: Place the segregated solid waste into a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with this compound and be securely sealed to prevent leaks or spills[7][8].
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.
-
Storage: Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials[3].
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. The waste will be transported to a licensed facility for incineration[6].
2. Liquid this compound Waste (Solutions)
-
Segregation: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof hazardous waste container[8]. Do not mix with other chemical waste streams unless approved by your EHS office.
-
Containerization: Use a container that is chemically resistant to the solvent used in the this compound solution. Ensure the container is properly sealed.
-
Labeling: Label the container with "Hazardous Waste," the full chemical names of all contents (including solvents and this compound), and their approximate concentrations.
-
Storage: Store in the satellite accumulation area.
-
Disposal: Contact your EHS office for collection and disposal via incineration.
3. Empty this compound Containers
-
Empty containers that held this compound are not considered acutely hazardous waste. However, to be disposed of as non-hazardous waste, they should be triple-rinsed. The rinsate must be collected and disposed of as liquid hazardous waste[3].
-
After rinsing, obliterate or remove the label and dispose of the container in the appropriate recycling or solid waste stream as per institutional policy.
Illustrative Quantitative Data for this compound Waste Management
Due to the lack of specific quantitative data in the public domain regarding this compound disposal, the following table provides an illustrative example of how to track and manage this compound waste in a laboratory setting.
| Waste Stream | Waste Form | Generation Source | Monthly Volume (g/L) | Disposal Container | Disposal Method |
| This compound Solids | Powder, Contaminated Labware | Weighing, Compounding | 50 g | Labeled, sealed polyethylene (B3416737) drum | Incineration |
| This compound Liquids | 10mM in DMSO/PBS | In vitro assays | 2 L | Labeled, sealed glass bottle | Incineration |
| Rinsate | Aqueous solution | Triple-rinsing of containers | 0.5 L | Labeled, sealed glass bottle | Incineration |
Experimental Protocols: Forced Degradation of this compound
While not a method for bulk disposal, understanding the degradation pathways of this compound is important for stability studies and can inform disposal considerations. The following are typical conditions used in forced degradation studies to identify potential degradation products[5][9][10]. These procedures should only be performed on a small, analytical scale in a controlled laboratory setting.
1. Acidic Hydrolysis:
-
A stock solution of this compound is treated with an acid (e.g., 1 M HCl).
-
The mixture is then heated (e.g., at 60°C for 5 hours).
-
The resulting solution is neutralized and analyzed for degradation products.
2. Basic Hydrolysis:
-
A stock solution of this compound is treated with a base (e.g., 1 M NaOH).
-
The mixture is heated (e.g., at 60°C for 5 hours).
-
The solution is then neutralized and analyzed. This compound has been shown to degrade under basic conditions[10].
3. Oxidative Degradation:
-
A stock solution of this compound is treated with an oxidizing agent (e.g., 30% H₂O₂).
-
The reaction is allowed to proceed at room temperature for a set period (e.g., 5 hours).
-
The solution is then analyzed. This compound is known to degrade under oxidative stress[4][10].
4. Thermal Degradation:
-
A solid sample or solution of this compound is exposed to high temperatures (e.g., 105°C for 6 hours) to assess stability[9].
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 2. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 3. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 4. mdpi.com [mdpi.com]
- 5. journalcra.com [journalcra.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. benchchem.com [benchchem.com]
- 9. ijprs.com [ijprs.com]
- 10. researchgate.net [researchgate.net]
Personal protective equipment for handling Verapamil
Essential Safety and Handling of Verapamil
For laboratory professionals engaged in research and development, the safe handling of this compound is paramount. This guide provides immediate, essential safety protocols and logistical information, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and emergency first aid measures.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on various safety data sheets.
| Body Part | Personal Protective Equipment | Specifications and Conditions for Use |
| Hands | Protective Gloves | Nitrile or other chemically resistant gloves are recommended.[1] Always inspect gloves before use and use proper removal techniques. |
| Eyes/Face | Safety Goggles/Glasses | Use safety goggles with side-shields, especially if splashes are likely.[2][3][4] |
| Respiratory | Respirator | A respirator is not typically required for normal use of an aqueous solution.[1][5] However, if dust or aerosols are likely to be generated, an approved air-purifying respirator with a HEPA cartridge (N95 or equivalent) or a vapor respirator should be used.[1][2][6] For uncontrolled releases or unknown exposure levels, a higher-protection respirator like a powered air-purifying respirator (PAPR) or supplied-air respirator is recommended.[1] |
| Body | Protective Clothing | A lab coat or other impervious clothing is recommended to prevent skin contact.[2][3][6] |
Health Hazard Summary
The following table outlines the potential health hazards associated with this compound exposure, as identified by the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS).
| Hazard Rating System | Health Hazard | Flammability | Reactivity |
| NFPA | 3 | 1 | 0 |
| HMIS | 3 | 1 | 0 |
| A health hazard rating of 3 indicates a serious hazard.[6] |
Operational and Disposal Plans
Adherence to proper handling and disposal protocols is essential for laboratory safety and environmental protection.
Handling Procedures
-
Engineering Controls : Always handle this compound in a well-ventilated area.[2][3][7] Use of a chemical fume hood is recommended, especially when working with the powdered form or when there is a potential for aerosol generation. Ensure that eyewash stations and safety showers are readily accessible.[2][6]
-
Personal Hygiene : Wash hands and any exposed skin thoroughly with mild soap and water after handling, before eating, drinking, or smoking, and before leaving the work area.[3][4] Avoid direct contact with skin, eyes, and clothing.[4]
-
Safe Handling Practices : Avoid the formation of dust and aerosols.[2] Do not breathe dust, vapor, mist, or gas.[3][5][7][8]
Spill Management
-
Minor Spills :
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[7]
-
For liquid spills, absorb with an inert material (e.g., sand, earth, or vermiculite).[5][6]
-
For solid spills, use dry clean-up procedures such as vacuuming or sweeping.[7] Moisten the material slightly to prevent dusting.[7] Ensure the vacuum is fitted with a HEPA filter.[7]
-
Collect the spilled material into a labeled, sealed container for proper disposal.[7][9]
-
-
Major Spills :
-
Evacuate all non-essential personnel from the area.[3]
-
Wear a full suit, vapor respirator, boots, and gloves.[6] A self-contained breathing apparatus may be necessary.[6]
-
Contain the spill to prevent it from entering drains or waterways.[3][7]
-
Follow the cleanup procedures for minor spills, using appropriate caution.
-
Disposal Plan
All waste materials containing this compound must be properly characterized and disposed of in accordance with federal, state, and local regulations.[1][5] this compound is toxic to aquatic life, and release into the environment should be avoided.[4] Dispose of the waste in a designated, approved waste disposal facility.[10] Do not flush down the sanitary sewer system.[4]
Emergency First Aid Protocols
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with copious amounts of water for several minutes.[1][5] Remove contact lenses if present and easy to do.[1][5] Continue rinsing. If eye irritation persists, seek medical attention.[1][5] |
| Skin Contact | Remove all contaminated clothing immediately.[8] Gently and thoroughly wash the contaminated skin with running water and non-abrasive soap.[6] If irritation or other symptoms persist, seek medical attention.[5][6] |
| Inhalation | Remove the person from the source of exposure to fresh air and keep them in a position comfortable for breathing.[1][8] Seek immediate medical attention.[6] If breathing is irregular or has stopped, provide artificial respiration. |
| Ingestion | Rinse mouth with water (only if the person is conscious).[8] Do NOT induce vomiting.[8] Seek immediate medical attention.[1][6][8] |
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound in a Laboratory.
References
- 1. somersetpharma.com [somersetpharma.com]
- 2. abmole.com [abmole.com]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. viatris.com [viatris.com]
- 5. punchout.medline.com [punchout.medline.com]
- 6. hmdb.ca [hmdb.ca]
- 7. cdn.accentuate.io [cdn.accentuate.io]
- 8. chemos.de [chemos.de]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
